Dapivirine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19N5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)/i4D,5D,6D,7D |
InChI Key |
ILAYIAGXTHKHNT-UGWFXTGHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Dapivirine-d4: Properties, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapivirine-d4 is the deuterium-labeled analogue of Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in HIV-1 prevention research and development. This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and its critical role as an internal standard in bioanalytical assays. Detailed experimental protocols for the quantification of Dapivirine in biological matrices are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates the mechanism of action of Dapivirine within the HIV-1 replication cycle, visualized through a detailed pathway diagram.
Introduction to this compound
This compound (TMC120-d4) is a stable isotope-labeled version of Dapivirine.[1] Dapivirine itself is a potent, second-generation NNRTI developed for the prevention of HIV-1 transmission.[2] It binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding allosterically inhibits the enzyme's function, thereby halting the viral replication process.[3][4]
The strategic replacement of four hydrogen atoms with deuterium (B1214612) atoms in the Dapivirine molecule renders this compound an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its physicochemical properties are nearly identical to Dapivirine, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification of the parent drug in complex biological matrices by correcting for procedural variability.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Dapivirine, with the exception of four deuterium atoms replacing hydrogen atoms on the two methyl groups of the 2,4,6-trimethylanilino moiety.
Chemical Structure of this compound
Caption: The chemical structure of Dapivirine, with the positions of deuterium substitution in this compound indicated by asterisks on the methyl groups of the trimethylanilino ring.
Table 1: Physicochemical Properties of this compound and Dapivirine
| Property | This compound | Dapivirine |
| Molecular Formula | C₂₀H₁₅D₄N₅ | C₂₀H₁₉N₅ |
| Molecular Weight | 333.42 g/mol | 329.4 g/mol [5] |
| CAS Number | 1309283-15-5 | 244767-67-7 |
| Synonyms | TMC120-d4; R147681-d4 | TMC-120; R147681 |
| IUPAC Name | 4-[[4-[(2,4,6-trimethyl-d4-anilino)pyrimidin-2-yl]amino]benzonitrile | 4-[[4-[(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile |
Synthesis and Isotopic Labeling
While specific, proprietary synthesis protocols for this compound are not publicly available, the general approach to creating such deuterated analogs involves modifying existing synthesis routes. This typically includes the use of deuterated starting materials or the introduction of deuterium at a specific step in the synthetic pathway using deuteration reagents like deuterium oxide (D₂O) with a suitable catalyst. For this compound, a plausible route would involve the synthesis of a deuterated precursor, such as a deuterated (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile where the methyl groups are deuterated, followed by coupling with 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616) to form the final deuterated molecule.
Role in Bioanalysis and Experimental Protocols
This compound is primarily utilized as an internal standard in LC-MS/MS methods to ensure the accuracy and precision of Dapivirine quantification in pharmacokinetic and other clinical studies. Below are summaries of typical experimental protocols.
Quantification of Dapivirine in Breast Milk
A validated LC-MS/MS method for the quantification of Dapivirine in human breast milk is crucial for assessing drug transfer during lactation.
Experimental Protocol:
-
Sample Preparation:
-
To 0.2 mL of whole breast milk, add 0.15 mL of this compound internal standard solution in acetonitrile.
-
Add 0.7 mL of n-hexane to disrupt fat globules, mix, and incubate at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
The supernatant is then subjected to solid-phase extraction (SPE) using an Oasis MCX 96-well plate.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a Waters BEH C8 column (50 x 2.1 mm, 1.7 µm particle size).
-
Mass Spectrometry: Detection is performed on an API 5000 mass analyzer.
-
Table 2: Quantitative Data for Dapivirine Analysis in Breast Milk
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Internal Standard | This compound |
| Analytical Method | LC-MS/MS |
| Reference |
General Bioanalytical Workflow for Dapivirine Quantification
The following diagram illustrates a typical workflow for the bioanalysis of Dapivirine in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Dapivirine quantification.
Mechanism of Action of Dapivirine
Dapivirine acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) to block HIV-1 replication. The following diagram illustrates the key steps in the HIV-1 replication cycle and highlights the point of inhibition by Dapivirine.
Caption: HIV-1 replication cycle and Dapivirine's point of inhibition.
Conclusion
This compound is an indispensable tool in the research and development of Dapivirine as an HIV-1 prevention agent. Its use as an internal standard in bioanalytical methods allows for the highly accurate and precise quantification of Dapivirine in various biological matrices, which is fundamental for pharmacokinetic, safety, and efficacy studies. A thorough understanding of its properties and applications, as detailed in this guide, is essential for researchers and scientists working in the field of antiretroviral drug development. this guide, is essential for researchers and scientists working in the field of antiretroviral drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dapivirine - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dapivirine | C20H19N5 | CID 214347 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Dapivirine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Dapivirine-d4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Dapivirine. This document details a feasible synthetic pathway, outlines rigorous analytical methodologies for determining isotopic enrichment, and presents quantitative data in a clear, tabular format. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of deuterated pharmaceuticals.
Introduction to Dapivirine and the Rationale for Deuteration
Dapivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a microbicide for the prevention of HIV-1 transmission. It is a diarylpyrimidine derivative with the chemical name 4-{[4-(2,4,6-trimethylanilino)-2-pyrimidinyl]amino}benzonitrile. The metabolic profile of Dapivirine is primarily governed by cytochrome P450 enzymes, particularly CYP3A4.
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D), at specific metabolically vulnerable positions in a drug molecule can significantly alter its pharmacokinetic profile. This modification, known as deuteration, can lead to a slower rate of metabolism, thereby increasing the drug's half-life and exposure. In the case of Dapivirine, deuteration of the methyl groups on the trimethylaniline moiety is a rational approach to attenuate CYP3A4-mediated metabolism, potentially leading to improved efficacy and a more favorable dosing regimen. This compound refers to a Dapivirine molecule where four hydrogen atoms have been replaced by deuterium.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the deuteration of a key precursor, 2,4,6-trimethylaniline (B148799). This deuterated intermediate is then incorporated into the final Dapivirine structure.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway leverages established synthetic methodologies for Dapivirine, incorporating a deuterated starting material.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Trimethylaniline-d4
A general procedure for the deuteration of anilines can be adapted for 2,4,6-trimethylaniline. This often involves acid-catalyzed hydrogen-deuterium exchange.
-
Materials: 2,4,6-trimethylaniline, Deuterium oxide (D₂O), Deuterated acid catalyst (e.g., D₂SO₄).
-
Procedure:
-
In a sealed reaction vessel, dissolve 2,4,6-trimethylaniline in an excess of deuterium oxide.
-
Add a catalytic amount of a deuterated acid.
-
Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a prolonged period (e.g., 24-48 hours) to facilitate H-D exchange on the aromatic ring.
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., Na₂CO₃).
-
Extract the deuterated product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2,4,6-trimethylaniline-d4 by distillation or chromatography.
-
Step 2 & 3: Condensation Reactions to form this compound
The synthesis of Dapivirine from its precursors has been documented and can be adapted for the deuterated analog. One common method involves a two-step condensation.
-
Materials: 2,4,6-trimethylaniline-d4, 2,4-dichloropyrimidine, 4-aminobenzonitrile, Diisopropylethylamine (DIEA), Dioxane.
-
Procedure:
-
First Condensation: In a round-bottom flask, dissolve 2,4,6-trimethylaniline-d4 and 2,4-dichloropyrimidine in dioxane. Add DIEA as a base. Reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the intermediate product, 4-((4-chloro-2-pyrimidinyl)amino)-2,4,6-trimethylaniline-d4, by column chromatography.
-
Second Condensation: Combine the purified intermediate with 4-aminobenzonitrile in a suitable solvent, such as water with an acid catalyst (e.g., HCl in isopropanol). Reflux the mixture until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize it. The crude this compound product will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Quantitative Data for Synthesis
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Representative Yield (%) |
| 1 | 2,4,6-Trimethylaniline, D₂O | 2,4,6-Trimethylaniline-d4 | 70-85% |
| 2 | 2,4,6-Trimethylaniline-d4, 2,4-Dichloropyrimidine | 4-((4-Chloro-2-pyrimidinyl)amino)-2,4,6-trimethylaniline-d4 | 60-75% |
| 3 | Intermediate from Step 2, 4-Aminobenzonitrile | This compound | 75-90% |
| Overall | This compound | 31-57% |
Isotopic Purity Analysis of this compound
The determination of isotopic purity is a critical step in the characterization of any deuterated compound. It ensures that the desired level of deuterium incorporation has been achieved and quantifies the distribution of different isotopologues (molecules with varying numbers of deuterium atoms). The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Workflow for Isotopic Purity Analysis
The Indispensable Role of Deuterated Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of pharmacokinetic data form the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. This technical guide delves into the core applications of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][2]
The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with deuterium (B1214612), the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process, including sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[3][4][5]
The Deuterium Isotope Effect: A Tool for Modulating Pharmacokinetics
Beyond their role as inert tracers, the strategic incorporation of deuterium can intentionally alter a drug's metabolic profile. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[6] For drugs where the cleavage of a C-H bond is a rate-limiting step in their metabolism (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic process.[7][8][9] This can lead to:
-
Improved Metabolic Stability: A slower rate of metabolism can result in a longer drug half-life.[10]
-
Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher systemic exposure of the parent drug.[10]
-
Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.[10]
-
Altered Pharmacokinetic Profile: The overall exposure (AUC) and peak concentration (Cmax) of the drug can be favorably modified.[11]
Deutetrabenazine, a deuterated version of tetrabenazine, is a prime example of a drug that leverages the KIE to provide a more favorable pharmacokinetic profile for the treatment of chorea associated with Huntington's disease.[12]
Data Presentation: Quantitative Comparison of Deuterated and Non-Deuterated Compounds
The advantages of using deuterated standards are evident in the improved performance of bioanalytical methods and the modulated pharmacokinetic profiles of deuterated drugs.
Bioanalytical Method Performance
The use of a deuterated internal standard generally leads to superior accuracy and precision in quantitative bioanalysis compared to a structural analog.
| Parameter | Method with Deuterated IS | Method with Structural Analog IS |
| Accuracy (% Bias) | -2.5 to +3.8 | -8.7 to +10.2 |
| Precision (%RSD) | ||
| - Intra-day | < 5% | < 12% |
| - Inter-day | < 7% | < 15% |
| Linearity (r²) | > 0.998 | > 0.995 |
This table presents a summary of typical validation data, demonstrating the enhanced performance of methods employing deuterated internal standards.
Comparative Pharmacokinetic Parameters
The following table illustrates the impact of deuteration on the pharmacokinetic profile of a drug, using the example of methadone and its deuterated analog, d9-methadone, in mice.[11]
| Parameter | Methadone | d9-Methadone | Fold Change |
| AUC (0-8h) (ng·h/mL) | 2,345 ± 456 | 13,367 ± 2,345 | 5.7x |
| Cmax (ng/mL) | 1,234 ± 234 | 5,432 ± 876 | 4.4x |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19x |
| Vss (L/kg) | 10.2 ± 1.5 | 1.3 ± 0.4 | 0.13x |
This data clearly shows a significant increase in systemic exposure and a reduction in clearance for the deuterated compound.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis.[1][12]
Materials:
-
Plasma samples (unknowns, calibration standards, and quality controls)
-
Deuterated internal standard working solution
-
Acetonitrile (ACN) containing 0.1% formic acid (precipitation solution)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 100 µL of each plasma sample into a microcentrifuge tube or well of a 96-well plate.
-
Add 25 µL of the deuterated internal standard working solution to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of the cold precipitation solution (ACN with 0.1% formic acid) to each sample.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis: Olmesartan (B1677269) and its Deuterated Standard
This protocol provides an example of the LC-MS/MS parameters for the analysis of the antihypertensive drug olmesartan and its deuterated internal standard (Olmesartan-d6).[13][14]
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) mixture of methanol (B129727) and 2 mM ammonium (B1175870) acetate (B1210297) (pH 5.5)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Olmesartan: m/z 445.20 → 148.90
-
Olmesartan-d6: m/z 451.40 → 154.30
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Visualizing Workflows and Concepts
Diagrams are powerful tools for illustrating complex processes and logical relationships. The following visualizations, created using the DOT language, depict key workflows and concepts in a pharmacokinetic study employing deuterated standards.
Conclusion
Deuterated standards are an indispensable tool in modern pharmacokinetic studies. Their use as internal standards in bioanalytical methods like LC-MS/MS significantly enhances the accuracy, precision, and robustness of quantitative data. Furthermore, the deliberate incorporation of deuterium into drug molecules can favorably modulate their pharmacokinetic properties through the kinetic isotope effect, offering a powerful strategy in drug design and optimization. For researchers, scientists, and drug development professionals, a comprehensive understanding of the principles and applications of deuterated standards is essential for generating high-quality data and making informed decisions in the journey of bringing new therapeutics to patients.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. researchgate.net [researchgate.net]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. rfppl.co.in [rfppl.co.in]
- 5. sketchviz.com [sketchviz.com]
- 6. bioscientia.de [bioscientia.de]
- 7. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. 一期药物代谢 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Table 3 from LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances | Semantic Scholar [semanticscholar.org]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Dapivirine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable analytical methods. This technical guide provides an in-depth exploration of dapivirine-d4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor dapivirine (B1669821), and its role as an internal standard. We will delve into its mechanism of action, present collated quantitative data from various studies, and provide detailed experimental protocols and workflow visualizations.
The Core Principle: Mechanism of Action of this compound as an Internal Standard
The efficacy of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS) . In this technique, a known quantity of the isotopically labeled analyte (this compound) is added to the biological sample at the earliest stage of preparation. This compound serves as a nearly perfect surrogate for the endogenous, non-labeled dapivirine throughout the entire analytical workflow.
The "mechanism of action" in this context refers to the physicochemical properties of this compound that allow it to mimic the behavior of dapivirine. By substituting four hydrogen atoms with deuterium, the mass of the molecule is increased by four atomic mass units. This mass difference is readily distinguished by the mass spectrometer, allowing for simultaneous but separate quantification of the analyte and the internal standard. Crucially, this isotopic substitution results in negligible changes to the fundamental chemical and physical properties of the molecule.
Key Physicochemical Similarities Driving the Mechanism:
-
Identical Chemical Structure and Functional Groups: Dapivirine and this compound share the same core structure and functional groups, leading to virtually identical polarity, solubility, and pKa values. This ensures they behave similarly during extraction, chromatography, and ionization.
-
Co-elution in Chromatography: Due to their near-identical physicochemical properties, dapivirine and this compound exhibit almost identical retention times in reversed-phase liquid chromatography. This co-elution is critical as it ensures that both compounds experience the same matrix effects at the same time, allowing for accurate correction.
-
Similar Ionization Efficiency: In the electrospray ionization (ESI) source of the mass spectrometer, dapivirine and this compound ionize with very similar efficiency. Any suppression or enhancement of the ionization signal caused by co-eluting matrix components will affect both the analyte and the internal standard to a similar degree.
By tracking the ratio of the analyte's response to the internal standard's response, any variability introduced during sample preparation (e.g., incomplete extraction recovery), injection (e.g., slight volume variations), or analysis (e.g., matrix effects, instrument drift) is effectively normalized. This results in a highly accurate and precise quantification of dapivirine in the original sample.
Quantitative Performance Data
The use of this compound as an internal standard has been validated in numerous studies for the quantification of dapivirine in various biological matrices. The following tables summarize the performance characteristics from these validated LC-MS/MS methods.
Table 1: Linearity and Sensitivity of Dapivirine Quantification using this compound
| Biological Matrix | Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) |
| Breast Milk | 10 - 1000 | 10 |
| Human Plasma | 20 - 10,000 | 20 |
| Cervicovaginal Fluid | 0.25 - 125 (ng/swab) | 0.25 (ng/swab) |
Table 2: Precision and Accuracy of Dapivirine Quantification using this compound
| Biological Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) |
| Breast Milk | ≤ 14.6 | ≤ 14.6 | ≤ ± 12.7 | ≤ ± 12.7 |
| Human Plasma | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 to 0.75 | -4.30 to 6.24 |
Note: %CV refers to the coefficient of variation, and %DEV refers to the percentage deviation from the nominal concentration.
Experimental Protocols
The following is a representative experimental protocol for the quantification of dapivirine in a biological matrix (e.g., plasma, breast milk) using this compound as an internal standard, based on common practices in validated bioanalytical methods.
Preparation of Stock and Working Solutions
-
Dapivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dapivirine reference standard in acetonitrile (B52724).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile.
-
Dapivirine Working Solutions: Prepare a series of working solutions by serially diluting the dapivirine stock solution with acetonitrile to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration suitable for spiking into samples (e.g., 750 pg/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (calibrator, QC, or unknown), add a specified volume of the this compound internal standard working solution.
-
Vortex mix the sample.
-
Add a protein precipitation agent (e.g., acetonitrile) to the sample.
-
Vortex mix vigorously to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., Waters BEH C8, 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program is typically used to achieve optimal separation.
-
Flow Rate: A typical flow rate is 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dapivirine: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition (with a +4 Da shift in the precursor ion).
-
-
Data Analysis
-
Integrate the peak areas for both dapivirine and this compound.
-
Calculate the peak area ratio (dapivirine peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of dapivirine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical principle of using this compound as an internal standard.
Caption: A typical bioanalytical workflow for dapivirine quantification using this compound.
Navigating the Stability of Dapivirine-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and long-term storage conditions for Dapivirine-d4, a deuterated analogue of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Dapivirine (B1669821). Understanding the stability profile of active pharmaceutical ingredients (APIs) like this compound is critical for the development of safe, effective, and reliable drug products. This document outlines recommended storage conditions, potential degradation pathways, and the analytical methodologies required for robust stability testing.
Disclaimer: Publicly available stability data specifically for this compound is limited. Therefore, this guide utilizes data from its non-deuterated counterpart, Dapivirine, as a close proxy. It is assumed that the deuteration has a negligible impact on the intrinsic chemical stability of the molecule under the conditions described herein. However, experimental verification for this compound is strongly recommended.
Long-Term Storage and Stability
The long-term stability of this compound is crucial for maintaining its potency and purity over time. As a deuterated reference standard, it is recommended to store the solid material under controlled conditions to prevent degradation and isotopic exchange.
Recommended Storage Conditions
Based on general best practices for deuterated standards and available data for the Dapivirine API, the following storage conditions are recommended for this compound:
| Condition | Temperature | Relative Humidity (RH) | Duration |
| Long-Term Storage | -20°C or below | N/A (in a desiccator) | Years |
| Working Stock (in aprotic solvent) | 2-8°C | N/A (in sealed vials) | Weeks to Months |
| Accelerated Stability Testing | 40°C ± 2°C | 75% RH ± 5% RH | 6 Months |
| Intermediate Stability Testing | 30°C ± 2°C | 65% RH ± 5% RH | 12 Months |
Stability Data Summary
The following table summarizes the expected stability of Dapivirine (as a proxy for this compound) based on available information for the API in its commercial packaging.[1]
| Storage Condition | Duration | Observation |
| 25°C | 96 Months | Stable |
| 40°C | 6 Months | Stable |
| Photostability | Not specified | Photostable |
Degradation Pathways and Profile
Potential Degradation Pathways:
-
Hydrolysis: The diarylpyrimidine structure of Dapivirine contains ether and amine linkages that could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of these bonds.
-
Oxidation: The aromatic rings and amine groups could be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Although the Dapivirine API is reported to be photostable, comprehensive testing under various light conditions as per ICH Q1B guidelines is recommended.
A proposed workflow for a forced degradation study is outlined in the diagram below.
Workflow for a Forced Degradation Study of this compound.
Experimental Protocols
A robust, validated, stability-indicating analytical method is paramount for the accurate assessment of this compound stability. The following protocol is a composite based on published HPLC methods for Dapivirine and can be adapted and validated for this compound.[2]
Stability-Indicating HPLC-UV Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound and the separation of its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
| Run Time | Approximately 15 minutes |
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the p66 subunit of the HIV-1 reverse transcriptase enzyme, known as the NNRTI binding pocket.[3][4][5] This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA to DNA, a critical step in the HIV replication cycle.[6][7][8][9]
Signaling Pathway of this compound Inhibition of HIV-1 Reverse Transcriptase.
Conclusion
This technical guide provides a foundational understanding of the stability and long-term storage of this compound for research and drug development purposes. While relying on data from the non-deuterated Dapivirine, the recommendations for storage, handling, and analytical testing offer a robust starting point for ensuring the quality and integrity of this important research compound. It is imperative that researchers validate these recommendations for their specific this compound material and intended use. The provided experimental framework and understanding of the mechanism of action will aid in the design of comprehensive stability programs and the development of future Dapivirine-based therapeutics.
References
- 1. LAPaL [lapal.medicinespatentpool.org]
- 2. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 9. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]
Dapivirine-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated analogue of Dapivirine, Dapivirine-d4. The document details its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in the fields of pharmaceutical research and development.
Introduction
Dapivirine is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been extensively studied for its potential in preventing HIV-1 infection, particularly in the form of a vaginal ring.[1][2] this compound is a deuterium-labeled version of Dapivirine, often used as an internal standard in analytical methods for pharmacokinetic studies due to its similar chemical properties and distinct mass.[3][4] The primary mechanism of action for Dapivirine involves the direct, non-competitive inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[3]
Chemical and Physical Properties of this compound
The key quantitative data for this compound and its parent compound, Dapivirine, are summarized in the table below for easy comparison.
| Property | This compound | Dapivirine |
| CAS Number | 1309283-15-5 | 244767-67-7 |
| Molecular Formula | C₂₀H₁₅D₄N₅ | C₂₀H₁₉N₅ |
| Molecular Weight | 333.42 g/mol | 329.4 g/mol |
Mechanism of Action
Dapivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
Beyond its established role as an NNRTI, research suggests that Dapivirine may also influence cellular pathways, including the regulation of autophagy and the induction of signaling cascades involving Akt, Bad, and SAPK/JNK. The activation of these pathways suggests a broader cellular impact of the drug, which may contribute to its overall biological activity.
Below is a proposed signaling pathway for Dapivirine's cellular effects based on current literature.
Experimental Protocols
The quantification of Dapivirine and its deuterated analogue in biological matrices is crucial for preclinical and clinical studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose. Below is a summary of a validated HPLC method for the determination of Dapivirine in various biological samples. This protocol can be adapted for this compound, typically by using mass spectrometry detection (LC-MS/MS) where this compound serves as the internal standard.
4.1. HPLC Method for Dapivirine Quantification
This protocol is based on a method developed for the assay of Dapivirine in cell lysates, receptor media from permeability experiments, and homogenates of mucosal tissues.
-
Chromatographic System:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of trifluoroacetic acid solution (0.1%, v/v) and acetonitrile (B52724).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV detection at 290 nm.
-
Internal Standard: Diphenylamine.
-
Total Run Time: 12 minutes.
-
-
Sample Preparation:
-
Cell Lysates: Centrifuge drug-free cell lysates containing the internal standard. Mix the supernatant with acetonitrile containing Dapivirine for calibration standards.
-
Mucosal Tissues: Homogenize drug-free tissue samples with acetonitrile containing the drug and internal standard. Centrifuge the homogenates, and filter the supernatant before analysis.
-
-
Method Validation Parameters:
-
Linearity: The method was shown to be linear in the range of 0.02-1.5 µg/mL.
-
Lower Limit of Quantification (LLOQ): 0.02 µg/mL.
-
Limit of Detection (LOD): 0.006 µg/mL.
-
Recovery: Greater than or equal to 90.7%.
-
4.2. UHPLC-MS/MS Method for Dapivirine in Human Plasma
For higher sensitivity and specificity, particularly in complex matrices like human plasma, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is preferred. In such assays, this compound is the ideal internal standard.
-
Chromatographic System:
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Selected reaction monitoring (SRM) mode.
-
-
Method Performance:
-
Analytical Measuring Range: 20 to 10,000 pg/ml.
-
Precision (%CV): Intra- and inter-assay precision ranged from 5.23% to 13.89%.
-
Accuracy (% Deviation): Intra- and inter-day accuracy ranged from -5.61% to 6.24%.
-
References
Methodological & Application
Application Note: High-Throughput Quantification of Dapivirine in Human Plasma Using Dapivirine-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dapivirine (B1669821) in human plasma. Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is under investigation for HIV prevention.[1][2] This method utilizes a stable isotope-labeled internal standard, Dapivirine-d4 (²H₄-dapivirine), to ensure high accuracy and precision. The protocol involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using an API 5000 mass analyzer. The validated method demonstrates excellent linearity over the analytical measuring range and is suitable for high-throughput analysis in clinical and research settings.
Introduction
Dapivirine is a potent NNRTI being developed as a topical microbicide, often delivered via a vaginal ring, to prevent the sexual transmission of HIV-1.[2][3] To evaluate its pharmacokinetic properties, safety, and efficacy, a reliable and sensitive bioanalytical method for the quantification of Dapivirine in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the results. This document provides a detailed protocol for the quantification of Dapivirine in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental
Materials and Reagents
-
Dapivirine reference standard
-
This compound (²H₄-dapivirine) internal standard[4]
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
96-well collection plates
Equipment
-
Liquid chromatography system (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., Sciex API 5000)
-
Analytical column (e.g., Waters BEH C8, 50 × 2.1 mm, 1.7 μm)
-
Centrifuge capable of handling 96-well plates
-
Nitrogen evaporator
-
Vortex mixer
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Dapivirine and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare serial dilutions of the Dapivirine stock solution with acetonitrile to create working solutions at various concentrations.
-
Dilute the this compound stock solution with acetonitrile to prepare a working internal standard (IS) solution.
-
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the Dapivirine working solutions to prepare calibration standards and quality control samples at the desired concentrations.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Dapivirine and this compound from human plasma.
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 96-well plate.
-
Add 150 µL of the this compound internal standard working solution (in acetonitrile) to each well.
-
Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Alternatively, for matrices with high lipid content like breast milk, a pre-treatment with n-hexane to disrupt fat globules followed by solid-phase extraction can be utilized.
Figure 1: Experimental workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 μm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute Dapivirine.
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dapivirine: To be optimized based on instrument
-
This compound: To be optimized based on instrument
-
Results and Discussion
The LC-MS/MS method was validated in accordance with FDA Bioanalytical Method Validation guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over the analytical measuring range. A representative calibration curve was generated by plotting the peak area ratio of Dapivirine to this compound against the nominal concentration of Dapivirine. A weighted linear regression (1/x²) is typically used.
| Parameter | Result |
| Analytical Measuring Range (Plasma) | 20 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The intra- and inter-assay accuracy and precision were evaluated at multiple QC levels (Low, Mid, and High).
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) |
| LLOQ QC | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 - 0.75 | -4.30 - 6.24 |
| Low QC | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 - 0.75 | -4.30 - 6.24 |
| Mid QC | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 - 0.75 | -4.30 - 6.24 |
| High QC | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 - 0.75 | -4.30 - 6.24 |
Data presented are representative values from published literature and may vary between laboratories.
Selectivity and Matrix Effects
The method showed high selectivity with no significant interfering peaks from endogenous plasma components at the retention times of Dapivirine and this compound. The use of a stable isotope-labeled internal standard co-eluting with the analyte effectively compensates for any potential matrix effects, ensuring data reliability.
Figure 2: Logical relationship of this compound as an internal standard.
Mechanism of Action
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a non-essential site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits the conversion of viral RNA to DNA, a critical step in the HIV replication cycle.
Figure 3: Simplified signaling pathway of Dapivirine.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantification of Dapivirine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in the development and clinical application of Dapivirine for HIV prevention.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapivirine - Wikipedia [en.wikipedia.org]
- 3. Dapivirine Ring - Wikipedia [en.wikipedia.org]
- 4. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Dapivirine in Human Plasma Using a Deuterated Internal Standard by UHPLC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Dapivirine (B1669821) in human plasma. To ensure the highest level of accuracy and precision, a deuterated internal standard, Dapivirine-d4 (²H₄-dapivirine), is employed. This method is crucial for pharmacokinetic studies, clinical trial monitoring, and drug efficacy assessments of Dapivirine, a non-nucleoside reverse transcriptase inhibitor developed for the prevention of HIV-1 transmission.[1][2] The protocol outlined below provides a comprehensive guide, from the synthesis of the deuterated standard to sample preparation and analysis, and has been validated in accordance with FDA bioanalytical method validation guidelines.[3]
Introduction
Dapivirine is a key antiretroviral agent under investigation for pre-exposure prophylaxis (PrEP) against HIV-1, particularly in formulations like vaginal rings.[4] Accurate measurement of its concentration in biological matrices is essential to understand its pharmacokinetics and ensure therapeutic efficacy.[5] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry.[6] This approach effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[6] This document provides a detailed protocol for a validated UHPLC-MS/MS assay for Dapivirine in human plasma, utilizing ²H₄-dapivirine as an internal standard.[2]
Experimental Workflow
Caption: Overall experimental workflow from internal standard synthesis to final data analysis.
Materials and Reagents
-
Dapivirine (TMC120) powder
-
²H₄-dapivirine (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Human plasma (K2 EDTA)
Protocol 1: Synthesis of Deuterated Dapivirine (²H₄-dapivirine) - A Representative Method
While ²H₄-dapivirine is often procured from specialized suppliers, a representative synthesis protocol based on established deuterium (B1214612) labeling techniques is presented below for informational purposes.[2][3] The synthesis of deuterated internal standards can be achieved through methods like de novo chemical synthesis using deuterated starting materials or through hydrogen/deuterium exchange reactions.[6][7][8]
Objective: To introduce four deuterium atoms into the Dapivirine molecule to create a stable isotope-labeled internal standard.
Proposed Synthetic Route:
Caption: A representative synthetic pathway for producing the deuterated internal standard.
Procedure:
-
Starting Material: A suitable precursor to Dapivirine containing functional groups amenable to reduction is required.
-
Reduction with Deuterated Reagent: The precursor is subjected to a reduction reaction using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄).[7] This step introduces two deuterium atoms.
-
Subsequent Deuteration: A second reduction or a different deuteration method, like catalytic H-D exchange, could be employed on another part of the molecule to introduce the remaining two deuterium atoms.
-
Final Synthetic Steps: The deuterated intermediate undergoes the final chemical transformations to yield the Dapivirine structure.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
-
Characterization: The structure and isotopic enrichment of the synthesized ²H₄-dapivirine are confirmed by mass spectrometry and NMR spectroscopy.
Protocol 2: Sample Preparation
Objective: To extract Dapivirine and the internal standard from human plasma and prepare the sample for UHPLC-MS/MS analysis.
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Dapivirine in acetonitrile.
-
Prepare a 1 mg/mL stock solution of ²H₄-dapivirine in acetonitrile.
-
-
Working Solutions:
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking drug-free human K2 EDTA plasma with the appropriate Dapivirine working solutions to achieve final concentrations ranging from 20 to 10,000 pg/mL.[2]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Protein Precipitation:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the 5 ng/mL IS spiking solution in acetonitrile.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
-
Sample Dilution:
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of deionized water to each well.
-
Seal the plate and vortex for 10 seconds.
-
-
Injection:
-
Inject 10 µL of the prepared sample onto the UHPLC-MS/MS system.
-
Protocol 3: UHPLC-MS/MS Analysis
Objective: To chromatographically separate Dapivirine and its deuterated internal standard and detect them using tandem mass spectrometry.
UHPLC Conditions:
| Parameter | Value |
| Column | Waters BEH C8, 50 x 2.1 mm, 1.7 µm[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.5 mL/min |
| Gradient | 20% B to 50% B over 1.5 min[2] |
| Column Temperature | Ambient[2] |
| Injection Volume | 10 µL |
| Retention Time | Approximately 1.14 min[2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Dapivirine) | m/z 330.2 → 274.2 |
| MRM Transition (²H₄-dapivirine) | m/z 334.2 → 278.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Method Validation Summary
The analytical method was validated according to the US FDA guidelines.[3] The key validation parameters are summarized below.
Quantitative Data Summary:
| Parameter | Result |
| Analytical Measuring Range | 20 - 10,000 pg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[2] |
| Intra-assay Precision (%CV) | 5.58 - 13.89%[2] |
| Inter-assay Precision (%CV) | 5.23 - 13.36%[2] |
| Intra-assay Accuracy (% Deviation) | -5.61 to 0.75%[2] |
| Inter-assay Accuracy (% Deviation) | -4.30 to 6.24%[2] |
| Recovery | ≥ 90.7%[9] |
Signaling Pathway and Logical Relationships
Caption: Logical relationship demonstrating the principle of using a deuterated internal standard for accurate quantification.
Conclusion
The UHPLC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of Dapivirine in human plasma. The use of a deuterated internal standard, ²H₄-dapivirine, ensures the accuracy and reliability of the results by correcting for potential analytical variabilities. This method is well-suited for supporting clinical and preclinical studies of Dapivirine.[1][2]
References
- 1. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greater dapivirine release from the dapivirine vaginal ring is correlated with lower risk of HIV‐1 acquisition: a secondary analysis from a randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Assays of Dapivirine using Dapivirine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapivirine (B1669821) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 transmission. It is formulated in a silicone elastomer vaginal ring for sustained topical delivery. Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of Dapivirine, thereby informing its efficacy and safety profile. This document provides a detailed protocol for the quantitative analysis of Dapivirine in biological matrices, such as human plasma and breast milk, using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method employs a stable isotope-labeled internal standard, Dapivirine-d4, to ensure accuracy and precision.
Experimental Protocols
This section details the validated LC-MS/MS method for the quantification of Dapivirine in human plasma. The protocol can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
-
Dapivirine (analytical standard)
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2 EDTA)
-
96-well filtration plates
-
96-well collection plates
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Stock and Working Solution Preparation
-
Dapivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Dapivirine in acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Dapivirine Working Solutions: Serially dilute the Dapivirine stock solution with acetonitrile to prepare working solutions at concentrations of 1 µg/mL, 0.1 µg/mL, and 0.01 µg/mL.
-
Internal Standard Spiking Solution (5 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 5 ng/mL.
Calibration Standards and Quality Controls
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate Dapivirine working solutions to achieve final concentrations ranging from 20 to 10,000 pg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 20 pg/mL
-
Low QC (LQC): 60 pg/mL
-
Mid QC (MQC): 800 pg/mL
-
High QC (HQC): 8000 pg/mL
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 96-well filtration plate.
-
Add 500 µL of the internal standard spiking solution (5 ng/mL this compound in acetonitrile) to each well.
-
Mix for 5 minutes at room temperature.
-
Elute the mixture into a 96-well collection plate using a vacuum manifold.
-
Evaporate the eluent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue with 100 µL of a 1:1 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[1]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Waters Acquity UPLC or equivalent[1] |
| Column | Waters BEH C8, 50 x 2.1 mm, 1.7 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[2] |
| Gradient | Start with 20% B, increase to 50% B over time. |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| Autosampler Temperature | 4°C[1] |
| Mass Spectrometry | |
| MS System | API 5000 triple quadrupole mass analyzer or equivalent[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Selected Reaction Monitoring (SRM)[2] |
| Dapivirine Transition | m/z 330.2 → 158.1[2] |
| This compound Transition | m/z 334.3 → 119.0[2][3] |
| Declustering Potential | 170 V[2] |
| Collision Energy | 48 V[2] |
| Exit Potential | 9 V[2] |
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS assay for Dapivirine in human plasma.
Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (pg/mL) | Regression Model | Correlation Coefficient (r²) |
| Dapivirine | Human Plasma | 20 - 10,000 | Linear, 1/x² weighting | > 0.99 |
| Dapivirine | Breast Milk | 10 - 1,000 | Weighted Linear | Not specified |
Data for human plasma from[1], and for breast milk from[2].
Accuracy and Precision
Intra-Assay (Within Run)
| QC Level | Concentration (pg/mL) | Precision (%CV) | Accuracy (%DEV) |
| LLOQ | 20 | 13.89 | -5.61 |
| Low | 60 | 5.58 | 0.75 |
| Mid | 800 | 7.91 | -0.63 |
| High | 8000 | 7.55 | -2.63 |
Inter-Assay (Between Runs)
| QC Level | Concentration (pg/mL) | Precision (%CV) | Accuracy (%DEV) |
| LLOQ | 20 | 13.36 | 6.24 |
| Low | 60 | 5.23 | -4.30 |
| Mid | 800 | 8.28 | -1.13 |
| High | 8000 | 9.04 | -2.00 |
%CV = Percent Coefficient of Variation, %DEV = Percent Deviation from nominal concentration. Data from[1].
Visualizations
Experimental Workflow
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dapivirine-d4 Mass Spectrometry Calibration
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Preparation of Dapivirine-d4 for Mass Spectrometry Calibration Curves in Bioanalytical Studies
[City, State] – [Date] – To facilitate robust and accurate bioanalysis of the antiretroviral drug Dapivirine (B1669821), detailed application notes and protocols for the preparation of its deuterated internal standard, this compound, for mass spectrometry calibration curves are presented. These guidelines are intended for researchers, scientists, and drug development professionals working on the quantification of Dapivirine in biological matrices.
Dapivirine is a non-nucleoside reverse transcriptase inhibitor being evaluated for the prevention of HIV-1 transmission. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and efficacy studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte during sample preparation and analysis, thereby correcting for matrix effects and other sources of analytical variability.
This document provides a detailed methodology for the preparation of stock solutions, calibration standards, and quality control samples, along with recommended liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions for the analysis of Dapivirine.
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Dapivirine and this compound Stock Solutions (1 mg/mL):
-
Independently weigh the required amount of Dapivirine and this compound.
-
Dissolve each compound in acetonitrile (B52724) to achieve a final concentration of 1 mg/mL.[1]
-
Store the stock solutions at -20°C.
1.2. Dapivirine Working Solutions:
-
Prepare a series of working solutions by diluting the Dapivirine stock solution with acetonitrile to achieve concentrations of 10000, 1000, 100, and 10 ng/mL.[1]
1.3. This compound Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with acetonitrile to a final working concentration. A typical concentration for the IS working solution is 750 pg/mL.[1]
Preparation of Calibration Curve Standards and Quality Control Samples
2.1. Matrix Selection:
-
The choice of biological matrix (e.g., human plasma, breast milk) should align with the specific requirements of the study.[1][2]
2.2. Calibration Standards:
-
Prepare calibration standards by spiking the drug-free biological matrix with the appropriate Dapivirine working solutions.
-
The final volume of the spiking solution should not exceed 5% of the total volume of the matrix.
-
A typical calibration curve for Dapivirine in human plasma ranges from 20 to 10,000 pg/mL. For breast milk, a range of 10 to 1000 pg/mL has been validated.
2.3. Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
For a plasma calibration curve ranging from 20 to 10,000 pg/mL, representative QC concentrations are 60 pg/mL (low), 800 pg/mL (mid), and 8500 pg/mL (high). A lower limit of quantification (LLOQ) QC at 20 pg/mL is also recommended.
Sample Preparation for LC-MS/MS Analysis
3.1. Protein Precipitation (for Plasma Samples):
-
To a volume of plasma sample (e.g., 50 µL), add the this compound internal standard working solution.
-
Add acetonitrile to precipitate the proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3.2. Solid Phase Extraction (SPE) (for Breast Milk Samples):
-
Pre-treat the breast milk sample with n-hexane to disrupt fat globules.
-
Add the this compound internal standard.
-
Perform solid-phase extraction using a suitable SPE plate (e.g., Oasis MCX).
-
Wash the SPE plate to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Human Plasma | Breast Milk |
| Calibration Curve Range | 20 - 10,000 pg/mL | 10 - 1,000 pg/mL |
| LLOQ | 20 pg/mL | 10 pg/mL |
| Low QC | 60 pg/mL | - |
| Mid QC | 800 pg/mL | - |
| High QC | 8500 pg/mL | - |
| Intra-assay Precision (%CV) | 5.58 - 13.89% | ≤ 14.6% |
| Inter-assay Precision (%CV) | 5.23 - 13.36% | ≤ 14.6% |
| Intra-assay Accuracy (%DEV) | -5.61 to 0.75% | ≤ ± 12.7% |
| Inter-assay Accuracy (%DEV) | -4.30 to 6.24% | ≤ ± 12.7% |
LC-MS/MS Method Parameters
| Parameter | Setting |
| Mass Spectrometer | API 5000 tandem mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Dapivirine MRM Transitions | 330.4 → 158.1 (quantifier), 330.4 → 119.1 (qualifier) |
| This compound MRM Transition | Not explicitly stated, but expected to be 334.4 → 162.1 (based on deuteration) |
| LC Column | Waters UHPLC BEH C8 |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
Visualizations
Caption: Experimental workflow for Dapivirine analysis.
Caption: Preparation of calibration and QC samples.
References
- 1. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dapivirine-d4 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed for the prevention of HIV-1 infection. Understanding its metabolic fate is crucial for evaluating its safety, efficacy, and potential for drug-drug interactions. Stable isotope-labeled internal standards, such as Dapivirine-d4, are indispensable tools in drug metabolism studies. Their use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for accurate and precise quantification of the parent drug and its metabolites in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in key drug metabolism studies.
Quantification of Dapivirine in Biological Matrices using LC-MS/MS
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Application Note:
This compound serves as an ideal internal standard for the quantification of Dapivirine in various biological matrices, including plasma, cervicovaginal fluid, breast milk, and tissue homogenates. Its physicochemical properties are nearly identical to Dapivirine, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer.
Experimental Protocol: Quantification of Dapivirine in Human Plasma
This protocol describes a method for the quantification of Dapivirine in human plasma using protein precipitation for sample extraction followed by LC-MS/MS analysis.
Materials:
-
Human plasma (EDTA as anticoagulant)
-
Dapivirine analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Dapivirine in acetonitrile.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
From the stock solutions, prepare a series of working standard solutions of Dapivirine and a working internal standard solution of this compound by serial dilution in acetonitrile:water (50:50, v/v).
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Dapivirine working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 200 µL of acetonitrile containing this compound (e.g., at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
Dapivirine: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition (typically a +4 Da shift from Dapivirine).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Dapivirine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of Dapivirine in the QC and unknown samples from the calibration curve.
-
Metabolic Stability Assay in Human Liver Microsomes
Metabolic stability assays are crucial for predicting the in vivo clearance of a drug. Human liver microsomes (HLMs) are a common in vitro system for evaluating Phase I metabolism.
Application Note:
This compound is used as an internal standard for the accurate quantification of the remaining Dapivirine at different time points during the incubation with HLMs. This allows for the determination of the rate of metabolism and the calculation of in vitro intrinsic clearance.
Experimental Protocol: Metabolic Stability of Dapivirine in HLMs
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Dapivirine
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Dapivirine (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
HLMs (final concentration 0.5 mg/mL)
-
Dapivirine (final concentration 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
The final incubation volume is typically 200 µL.
-
-
Time Course Incubation:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 25 µL) of the incubation mixture.
-
-
Quenching of Reaction and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold solution of acetonitrile with this compound (e.g., 100 µL of acetonitrile with 50 ng/mL this compound).
-
Vortex and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using the LC-MS/MS method described in Section 1.
-
-
Data Analysis:
-
Determine the concentration of Dapivirine remaining at each time point.
-
Plot the natural logarithm of the percentage of Dapivirine remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Metabolite Identification and Profiling
Identifying the metabolites of a drug is a critical step in understanding its biotransformation pathways and assessing the potential for active or toxic metabolites.
Application Note:
While this compound is primarily used as an internal standard for quantification, its known isotopic signature can also aid in the identification of metabolites. Deuterated metabolites will exhibit a characteristic mass shift compared to their non-deuterated counterparts, which can help confirm their identity in complex biological matrices.
Experimental Protocol: Metabolite Profiling in Human Hepatocytes
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Dapivirine
-
This compound (for aiding identification)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Hepatocyte Culture and Dosing:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.
-
After allowing the cells to attach and recover, treat the hepatocytes with Dapivirine (e.g., 10 µM) and, in a separate experiment, with this compound (10 µM).
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection and Preparation:
-
Collect the cell culture medium and the cell lysate.
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Centrifuge to pellet the proteins.
-
Evaporate the supernatant to dryness and reconstitute in a smaller volume of mobile phase.
-
-
LC-HRMS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of the parent drug and potential metabolites.
-
Use data-dependent or data-independent acquisition methods to collect MS/MS spectra of the detected ions.
-
-
Data Analysis and Metabolite Identification:
-
Process the data using metabolite identification software.
-
Look for potential biotransformations such as hydroxylation (+16 Da), glucuronidation (+176 Da), and others.
-
Compare the metabolite profiles from the Dapivirine and this compound incubations. The presence of a +4 Da mass shift in the deuterated sample confirms the identity of Dapivirine-related metabolites.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Dapivirine Quantification
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Dapivirine) | To be determined empirically |
| MRM Transition (this compound) | To be determined empirically |
Table 2: In Vitro Metabolic Stability of Dapivirine in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Dapivirine Concentration (µM) | 1 |
| HLM Concentration (mg/mL) | 0.5 |
| Half-life (t½, min) | To be determined experimentally |
| Intrinsic Clearance (CLint, µL/min/mg) | To be calculated from t½ |
Visualizations
Caption: Experimental workflow for Dapivirine quantification using this compound.
Caption: Proposed metabolic pathway of Dapivirine.
Conclusion
This compound is an essential tool for the accurate and reliable study of Dapivirine's metabolism. The protocols outlined in this document provide a framework for conducting key in vitro drug metabolism studies, from quantitative bioanalysis to metabolite identification. The use of a stable isotope-labeled internal standard ensures the generation of high-quality data, which is fundamental for the successful development of new therapeutic agents.
Application Notes and Protocols for Bioequivalence Studies of Dapivirine Formulations Utilizing Dapivirine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Dapivirine (B1669821) formulations. A critical component of such studies is the accurate quantification of Dapivirine in biological matrices. The use of a stable isotope-labeled internal standard, such as Dapivirine-d4, is paramount for achieving the necessary accuracy and precision in bioanalytical methods, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the study design considerations, a validated bioanalytical method using this compound, and the corresponding experimental protocols.
Bioequivalence studies are essential to ensure that a generic or new formulation of a drug delivers the same amount of active substance to the site of action as the reference product. For Dapivirine, which is being developed in various formulations like vaginal rings, gels, and films for HIV prevention, robust BE studies are crucial for regulatory approval and to ensure consistent efficacy and safety.[1][2] The World Health Organization (WHO) provides specific guidance on the design of bioequivalence studies for Dapivirine products, such as the 25 mg vaginal ring.[3]
The analytical cornerstone of these studies is a validated method for quantifying Dapivirine in plasma. A highly sensitive and robust UHPLC-MS/MS method has been developed and validated for the quantification of Dapivirine in human plasma, employing a deuterated internal standard to ensure reliability.[4][5]
Bioequivalence Study Design Considerations
Based on WHO guidelines, a typical bioequivalence study for a Dapivirine formulation, such as a vaginal ring, should consider the following:[3]
-
Study Design: A single-dose, two-period, two-sequence crossover design is recommended. A parallel design may also be acceptable with proper justification.[3]
-
Study Population: Healthy, adult female volunteers are the recommended subjects for these studies.[3]
-
Dose: The study should be conducted with the specific Dapivirine formulation for which bioequivalence is being assessed (e.g., 25 mg Dapivirine vaginal ring).[3]
-
Washout Period: A washout period equivalent to one menstrual cycle is recommended between the two treatment periods.[3]
-
Blood Sampling: Frequent blood sampling is crucial to accurately characterize the pharmacokinetic profile of Dapivirine. A suggested sampling schedule includes pre-dose and multiple time points over 28 days post-insertion.[3]
-
Analyte: The parent drug, Dapivirine, should be measured in plasma to assess bioequivalence.[3]
Bioanalytical Method Using this compound
The quantification of Dapivirine in plasma samples is performed using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. The use of this compound as an internal standard (IS) is critical to correct for variability during sample processing and analysis.
Principle
The method involves the extraction of Dapivirine and the this compound internal standard from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase UHPLC and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of Dapivirine in the samples is determined by comparing the peak area ratio of Dapivirine to this compound against a calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters for the UHPLC-MS/MS method for Dapivirine in human plasma using a deuterated internal standard.[4][5]
| Validation Parameter | Specification/Result |
| Linearity | |
| Analytical Measuring Range | 20 – 10,000 pg/mL |
| Regression Model | Quadratic regression with 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Precision & Accuracy | |
| LLOQ QC (20 pg/mL) | Intra-assay Precision (%CV): ≤ 13.89% Inter-assay Precision (%CV): ≤ 13.36% Intra-assay Accuracy (%DEV): -5.61% to 0.75% Inter-assay Accuracy (%DEV): -4.30% to 6.24% |
| Low QC | Intra-assay Precision (%CV): ≤ 5.58% Inter-assay Precision (%CV): ≤ 5.23% Intra-assay Accuracy (%DEV): within ±15% Inter-assay Accuracy (%DEV): within ±15% |
| Mid QC | Intra-assay Precision (%CV): within ±15% Inter-assay Precision (%CV): within ±15% Intra-assay Accuracy (%DEV): within ±15% Inter-assay Accuracy (%DEV): within ±15% |
| High QC | Intra-assay Precision (%CV): within ±15% Inter-assay Precision (%CV): within ±15% Intra-assay Accuracy (%DEV): within ±15% Inter-assay Accuracy (%DEV): within ±15% |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Data extracted from Seserko et al., Bioanalysis, 2013.[5]
Experimental Protocols
Protocol for Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for standards, quality controls (QCs), and unknown samples.
-
To 50 µL of plasma in each tube, add the internal standard solution (this compound in acetonitrile).
-
Vortex the samples to mix thoroughly.
-
Add acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the samples vigorously for at least 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
The samples are now ready for UHPLC-MS/MS analysis.
Protocol for UHPLC-MS/MS Analysis
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Analytical Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to ensure good separation of Dapivirine from matrix components.
-
Flow Rate: A typical flow rate for UHPLC is between 0.4 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Dapivirine Transition: m/z (precursor ion) → m/z (product ion) - Specific values to be determined during method development.
-
This compound Transition: m/z (precursor ion + 4) → m/z (product ion) - Specific values to be determined during method development.
-
-
Data Acquisition and Processing: Use appropriate software to control the instrument, acquire data, and perform quantification.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalysis of Dapivirine in plasma samples from a bioequivalence study.
Caption: Bioanalytical workflow for a Dapivirine bioequivalence study.
Logical Relationship of Bioanalytical Method
The following diagram illustrates the logical relationship of the key components in the bioanalytical method.
Caption: Logical flow of the Dapivirine bioanalytical method.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Development of dapivirine vaginal ring for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Dapivirine using Dapivirine-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Dapivirine (B1669821) in various biological matrices, utilizing Dapivirine-d4 as a stable isotope-labeled internal standard (IS). The inclusion of a deuterated internal standard is critical for correcting analytical variability, including matrix effects and extraction inconsistencies, thereby ensuring the accuracy and precision of the results.
Introduction to Dapivirine Bioanalysis
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection. To support its clinical development and therapeutic drug monitoring, robust and validated bioanalytical methods are essential for the accurate quantification of Dapivirine in biological samples such as plasma, cervical tissue, and cervicovaginal fluid. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparative Quantitative Data
The selection of a sample preparation method is a critical step in bioanalytical method development and depends on the specific requirements of the assay, such as the required limit of quantification, sample throughput, and the nature of the biological matrix. The following table summarizes the performance of the described methods for Dapivirine analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Matrix | Plasma, Serum | Plasma, Serum, Urine | Plasma, Serum, Urine, Tissue Homogenates |
| Mean Recovery (%) | >90% | ~95% | >90% |
| Matrix Effect | Potential for ion suppression | Minimal | Minimal, provides clean extracts |
| Precision (%CV) | < 15%[1] | < 15% | < 15% |
| Accuracy (% within nominal) | Within ±15%[1] | Within ±15% | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL (in plasma)[1] | 0.5 - 200 ng/mL (typical for similar NNRTIs) | 0.05 ng/sample (in cervical tissue) |
| Sample Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocols
Protein Precipitation (PPT) for Dapivirine in Human Plasma
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile (B52724) is a commonly used solvent for this purpose.
Materials and Reagents:
-
Human plasma (K2 EDTA)
-
Dapivirine and this compound analytical standards
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the human plasma sample.
-
Internal Standard Spiking: Add a specific volume of the this compound internal standard working solution to the plasma sample.
-
Protein Precipitation: Add three volumes (e.g., 150 µL) of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
Workflow Diagram:
Liquid-Liquid Extraction (LLE) for Dapivirine in Human Plasma
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids. It is effective in removing salts and highly polar interferences.
Materials and Reagents:
-
Human plasma (K2 EDTA)
-
Dapivirine and this compound analytical standards
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Deionized water
-
Glass centrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Aliquoting: To a glass centrifuge tube, add 200 µL of the human plasma sample.
-
Internal Standard Spiking: Add a specific volume of the this compound internal standard working solution.
-
pH Adjustment: Add 50 µL of 0.1 M ammonium hydroxide to basify the sample. Vortex briefly.
-
Extraction: Add 1 mL of the extraction solvent (e.g., a mixture of MTBE and dichloromethane, 80:20 v/v).
-
Vortexing: Vortex vigorously for 5-10 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
References
liquid chromatography conditions for separating Dapivirine and Dapivirine-d4
An Application Note and Protocol for the Chromatographic Separation of Dapivirine (B1669821) and Dapivirine-d4
This document provides detailed methodologies for the separation and quantification of Dapivirine and its deuterated internal standard, this compound, using liquid chromatography. The protocols are compiled from validated methods to ensure reliability and reproducibility in a research and development setting.
Introduction
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 transmission. Accurate quantification of Dapivirine in various biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry as it corrects for matrix effects and variations in sample processing. This application note details the liquid chromatography conditions required for the effective separation of Dapivirine from its deuterated analogue, primarily for LC-MS/MS analysis.
Data Presentation: Liquid Chromatography Conditions
The following table summarizes various liquid chromatography conditions that have been successfully employed for the analysis of Dapivirine. While not all methods explicitly state the use of this compound, the conditions are suitable for its separation from the parent compound due to their identical chromatographic behavior.
| Parameter | Method 1 (UHPLC-MS/MS)[1] | Method 2 (LC-MS/MS)[2] | Method 3 (HPLC-UV)[3] | Method 4 (HPLC-UV)[4][5] |
| Chromatography System | UHPLC | UPLC | HPLC | HPLC |
| Column | Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm | Waters BEH C8, 1.7 µm, 2.1 x 50 mm | Thermo Scientific BDS Hypersil C18, 3 µm, 4.6 x 150 mm | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic acid in Water | Water with 0.1% Formic Acid | 40% Phosphate Buffer (pH 3.0) | 0.1% (v/v) Trifluoroacetic acid solution |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile with 0.1% Formic Acid | 60% Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Gradient | Isocratic | Gradient |
| Flow Rate | Information not available | 0.5 mL/min | 1.5 mL/min | 1.0 mL/min |
| Column Temperature | Information not available | Information not available | 25 °C | Information not available |
| Injection Volume | Information not available | Information not available | 10 µL | 50 µL |
| Run Time | 5.00 min | 3.0 min | 6 min | 12 min |
| Detection | MS/MS | MS/MS (API 5000) | UV at 287 nm | UV at 290 nm |
| Retention Time (Dapivirine) | 1.15 min | 1.35 min | ~2.85 min | Not specified |
| Internal Standard | Isotopically labeled IS (this compound) | 2H4-dapivirine | Not specified | Diphenylamine |
Experimental Protocol: UHPLC-MS/MS Method
This protocol is based on a validated UHPLC-MS/MS method for the rapid quantification of Dapivirine, which is highly suitable for use with this compound as an internal standard.
1. Materials and Reagents
-
Dapivirine analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (for stock solutions)
-
Biological matrix (e.g., plasma, tissue homogenate)
2. Preparation of Stock and Working Solutions
-
Dapivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Dapivirine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dapivirine stock solution in a 50:50 mixture of water and methanol to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution in methanol to the desired concentration.
3. Sample Preparation
-
Thaw biological samples (e.g., plasma) on ice.
-
To 100 µL of the biological sample, add the internal standard spiking solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
4. UHPLC-MS/MS Instrument Setup and Conditions
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
-
Start with 20% Mobile Phase B.
-
Ramp to 50% Mobile Phase B.
-
(Further gradient steps to wash and re-equilibrate the column should be included as needed, for example, ramping to 95% B and then returning to initial conditions).
-
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Dapivirine: 330.2 → 158.1 m/z.
-
This compound: 334.3 → 119.0 m/z.
-
-
Optimization: Optimize instrument parameters such as declustering potential, collision energy, and exit potential for both Dapivirine and this compound.
5. Data Analysis
-
Integrate the peak areas for both Dapivirine and this compound.
-
Calculate the peak area ratio of Dapivirine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Dapivirine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of Dapivirine and this compound using LC-MS/MS.
Caption: Workflow for Dapivirine and this compound analysis.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dapivirine-d4 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of Dapivirine and its internal standard, Dapivirine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during mass spectrometry experiments, specifically focusing on poor signal intensity of the deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?
A1: Poor signal intensity for a deuterated internal standard like this compound can stem from several factors, ranging from sample preparation to instrument settings.[1][2] The underlying cause is often related to issues with the stability of the deuterated standard, ionization efficiency, or matrix effects.[2][3] A systematic approach to troubleshooting is crucial. Start by evaluating the sample preparation process, followed by a thorough review of the liquid chromatography and mass spectrometry parameters.[2]
Q2: What are the optimal mass spectrometry settings for Dapivirine and this compound?
A2: Based on validated methods, Dapivirine and its deuterated analog are typically analyzed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode. Optimized parameters from published literature can be a good starting point. For instance, one study reported optimized declustering potential (170 V), collision energy (48 V), and exit potential (9 V). The ion transitions monitored were 330.2→158.1 m/z for Dapivirine and 334.3→119.0 m/z for 2H4-dapivirine. Regular tuning and calibration of the mass spectrometer are essential for maintaining optimal performance.
Q3: Can the sample preparation method affect the signal intensity of this compound?
A3: Absolutely. The choice of sample preparation technique is critical for achieving good signal intensity and accurate quantification. Inefficient extraction can lead to the loss of both the analyte and the internal standard. For biological matrices like plasma or breast milk, methods like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to remove interfering substances. It is crucial to ensure that the chosen method provides good recovery for both Dapivirine and this compound.
Q4: How do matrix effects influence the signal intensity of this compound?
A4: Matrix effects are a common cause of poor signal intensity in LC-MS/MS analysis. Components in the biological matrix can co-elute with this compound and suppress its ionization, leading to a weaker signal. This can result in inaccurate quantification if the matrix effect is not consistent across all samples and standards. To mitigate matrix effects, consider improving sample cleanup, modifying the chromatographic separation to better resolve the analyte from interfering compounds, or diluting the sample.
Q5: Could the stability of this compound be a factor in low signal intensity?
A5: Yes, the stability of the deuterated internal standard is a potential concern. Deuterated standards can be susceptible to deuterium-hydrogen exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the solvent or matrix. This can decrease the signal of the deuterated standard. It is important to investigate the stability of this compound in your specific sample matrix and solvent conditions, avoiding strongly acidic or basic conditions during sample preparation and storage if the deuterium labels are on exchangeable sites. Additionally, analyte degradation due to enzymatic or chemical processes can also lead to low signal intensity.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor this compound Signal
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for your deuterated internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal.
Guide 2: Optimizing LC-MS/MS Parameters
Method optimization is critical for achieving good signal intensity. This involves fine-tuning both the liquid chromatography separation and the mass spectrometer's ionization and detection parameters.
| Parameter | Potential Issue | Recommended Optimization Steps |
| Ionization Source | Inefficient ionization of this compound. | Based on the chemical structure of Dapivirine, Electrospray Ionization (ESI) in positive ion mode is expected to be the most effective. Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. |
| Mobile Phase | Poor chromatographic peak shape or retention; suppression of ionization. | For Dapivirine, a gradient elution with a C8 or C18 column is common. Mobile phases typically consist of an aqueous component with an acid (e.g., 0.1% formic or trifluoroacetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). Experiment with different acid modifiers and organic solvents to improve peak shape and sensitivity. |
| Mass Analyzer | Incorrect MRM transitions or suboptimal collision energy. | Ensure the correct precursor and product ions are selected for this compound (e.g., 334.3→119.0 m/z). Perform a compound optimization experiment to determine the optimal declustering potential and collision energy for your specific instrument. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Dapivirine and this compound from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
The following are example starting conditions for the LC-MS/MS analysis of Dapivirine.
-
LC Column: A C8 or C18 column (e.g., 50 x 2.1 mm, 1.7-1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used.
-
Injection Volume: 10 µL.
-
MS Detection: ESI in positive ion mode, monitoring the appropriate MRM transitions for Dapivirine and this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for Dapivirine analysis in breast milk.
| Parameter | Value |
| Analytical Measuring Range | 10 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-assay Precision (%CV) | ≤ 14.6% |
| Inter-assay Precision (%CV) | ≤ 14.6% |
| Intra-assay Accuracy (%DEV) | ≤ ± 12.7% |
| Inter-assay Accuracy (%DEV) | ≤ ± 12.7% |
| Retention Time | 1.35 min |
| Dapivirine MRM Transition | 330.2 → 158.1 m/z |
| This compound MRM Transition | 334.3 → 119.0 m/z |
References
Technical Support Center: Optimizing Dapivirine and Dapivirine-d4 Recovery from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the recovery of Dapivirine (B1669821) and its deuterated internal standard, Dapivirine-d4, from various biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of Dapivirine and this compound?
A1: Low and variable recovery can be attributed to several factors, including:
-
Inefficient Extraction: The chosen extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for the specific biological matrix.
-
Matrix Effects: Endogenous components in the biological sample can interfere with the ionization of the analytes in the mass spectrometer, leading to ion suppression or enhancement.
-
Analyte Instability: Dapivirine may degrade during sample collection, storage, or processing.
-
Non-Specific Binding: Dapivirine, being a lipophilic compound, can adsorb to plasticware such as collection tubes and pipette tips.
-
Issues with the Internal Standard: Problems with the deuterated internal standard, such as isotopic exchange or impurities, can lead to inaccurate quantification.
Q2: Which extraction method is best for recovering Dapivirine from plasma?
A2: Protein precipitation (PPT) with acetonitrile (B52724) is a widely used, simple, and effective method for extracting Dapivirine from plasma, often yielding high and reproducible recoveries.[1][2] While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be used and may provide cleaner extracts, they are often more complex and time-consuming.[3][4]
Q3: My this compound internal standard is showing low and inconsistent recovery. What should I do?
A3: First, verify the purity and concentration of your this compound stock solution. Then, investigate potential issues such as:
-
Incomplete Co-elution: The deuterated standard may have a slightly different retention time than the analyte, leading to differential matrix effects.[5]
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, especially at non-ideal pH values.[6]
-
Differential Extraction Recovery: Although chemically similar, there might be slight differences in how the analyte and the deuterated standard behave during extraction.
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, consider the following:
-
Optimize Sample Cleanup: Employing a more rigorous extraction method like SPE can result in cleaner extracts compared to protein precipitation.[7][8]
-
Chromatographic Separation: Adjust your HPLC or UHPLC method to better separate Dapivirine and this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of quantification.
Troubleshooting Guides
Issue 1: Low Recovery of Both Dapivirine and this compound
This issue often points to a problem with the overall extraction efficiency or analyte loss during sample handling.
Caption: Troubleshooting workflow for low recovery of both analytes.
Issue 2: Low or Variable Recovery of this compound Internal Standard
Problems specific to the deuterated internal standard can compromise the accuracy of your quantitative results.
Caption: Troubleshooting guide for issues with the deuterated internal standard.
Quantitative Data Summary
The following tables summarize typical recovery data for Dapivirine and this compound from various biological matrices using different extraction methods. Please note that these values can vary depending on the specific laboratory conditions and protocols.
Table 1: Recovery from Human Plasma
| Extraction Method | Analyte | Reported Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Dapivirine | 90.7 - 102.0 | [9][10] |
| Protein Precipitation (Acetonitrile) | This compound | Not explicitly reported, but used as IS with good performance | [1][2] |
| Liquid-Liquid Extraction | Dapivirine | ~79-98% (for similar compounds) | [11] |
| Solid-Phase Extraction | Dapivirine | >90% (for similar compounds) | [12] |
Table 2: Recovery from Other Biological Matrices
| Biological Matrix | Extraction Method | Analyte | Reported Recovery (%) | Reference |
| Vaginal Fluid | Solvent Extraction (Methanol:Water) | Dapivirine | Method validated, specific recovery % not stated | [6] |
| Cervical Tissue | Homogenization & Protein Precipitation | Dapivirine | Method validated, specific recovery % not stated | [13] |
| Cervical Tissue | Solvent Extraction | Dapivirine | 14.21 - 31.03 µg/g (tissue concentration) | [14] |
| Cell Lysates | Protein Precipitation | Dapivirine | 90.7 - 102.0 | [9][10] |
| Mucosal Tissue Homogenates | Protein Precipitation | Dapivirine | 90.7 - 102.0 | [9][10] |
Experimental Protocols
Protocol 1: Protein Precipitation from Human Plasma
This protocol is a common and effective method for the extraction of Dapivirine from plasma samples.[1][2]
Caption: Workflow for Dapivirine extraction from plasma via protein precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE) from Biological Fluids
This general protocol can be adapted for the extraction of Dapivirine, a basic compound, from aqueous biological samples.
Caption: General workflow for liquid-liquid extraction of Dapivirine.
Protocol 3: Solid-Phase Extraction (SPE) from Plasma
This protocol utilizes a mixed-mode cation exchange sorbent, which is suitable for basic compounds like Dapivirine.
Caption: Solid-phase extraction workflow for Dapivirine from plasma.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. actapharmsci.com [actapharmsci.com]
- 14. Increased Dapivirine tissue accumulation through vaginal film codelivery of dapivirine and Tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dapivirine-d4 LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Dapivirine (B1669821), utilizing Dapivirine-d4 as a stable isotope-labeled internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Dapivirine?
A1: Ion suppression is a matrix effect where co-eluting endogenous or exogenous components from the sample (e.g., salts, phospholipids (B1166683), proteins) reduce the ionization efficiency of the target analyte (Dapivirine) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][2][3]
Q2: How significant is ion suppression for Dapivirine analysis?
A2: Studies have shown that Dapivirine can exhibit moderate ion suppression. For instance, in the analysis of Dapivirine in breast milk, an average ion suppression of 19.1% was observed for Dapivirine and 18.3% for this compound.[5] While the use of a co-eluting stable isotope-labeled internal standard like this compound helps to compensate for this, significant or variable ion suppression can still impact data quality.[5]
Q3: Why is this compound recommended as an internal standard?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Since its physicochemical properties are nearly identical to Dapivirine, it co-elutes from the LC column and experiences very similar ion suppression or enhancement effects.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation, injection, and the ionization process can be effectively normalized, leading to more accurate and precise quantification.
Q4: What are the typical precursor and product ions for Dapivirine and this compound?
A4: In positive electrospray ionization (ESI+) mode, the commonly monitored ion transitions (m/z) are:
-
Dapivirine: 330.2 → 158.1
-
This compound (²H₄-dapivirine): 334.3 → 119.0[5]
It is always recommended to optimize these transitions on your specific instrument.
Troubleshooting Guide: Minimizing Ion Suppression
This guide addresses common issues related to ion suppression during the LC-MS/MS analysis of this compound.
Issue 1: Low signal intensity for both Dapivirine and this compound.
This is a strong indicator of significant ion suppression, likely due to co-eluting matrix components.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Cleanup | The most common cause of severe ion suppression is insufficient removal of matrix components like phospholipids and proteins. | Improved signal intensity and baseline stability. |
| * Action: Implement or optimize a sample preparation method. Protein precipitation is a common starting point. For cleaner extracts, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | ||
| Chromatographic Co-elution | Matrix components are co-eluting with your analyte and internal standard. | Better separation of Dapivirine from interfering peaks, leading to reduced ion suppression and improved signal. |
| * Action 1: Adjust the gradient of your mobile phase. A shallower gradient can improve resolution. | ||
| * Action 2: Experiment with a different stationary phase (e.g., C8, C18) to alter the selectivity of the separation. | ||
| High Sample Concentration | Injecting a sample that is too concentrated can lead to saturation of the ESI process. | Increased signal-to-noise ratio and better peak shape. |
| * Action: Dilute the sample extract before injection. |
Issue 2: Inconsistent Dapivirine/Dapivirine-d4 ratio across replicates or different samples.
This suggests that the ion suppression is variable and not being effectively compensated for by the internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | Significant variations in the matrix composition between individual samples can lead to differential ion suppression between the analyte and the internal standard, even with a SIL-IS. | More consistent analyte-to-internal standard ratios across different samples. |
| * Action: Enhance the sample cleanup procedure to remove a wider range of interferences. This will make the final extracts more uniform. | ||
| Chromatographic Separation of Analyte and IS | Although unlikely with a d4-labeled standard, slight separation on high-efficiency UPLC/UHPLC systems can lead to differential ion suppression if they elute on the edge of a suppression zone. | Co-elution of Dapivirine and this compound, ensuring they experience the same ionization conditions. |
| * Action: Confirm the co-elution of Dapivirine and this compound by overlaying their chromatograms. If separated, adjust the chromatography to ensure they elute together. |
Experimental Protocols & Data
Example LC-MS/MS Method for Dapivirine in Human Plasma
This protocol is based on a validated UHPLC-MS/MS method.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile (B52724) containing the this compound internal standard.
-
Vortex mix thoroughly to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
2. Liquid Chromatography Conditions
-
System: UHPLC system
-
Column: Waters ACQUITY UPLC BEH C8 (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient from approximately 20% to 50% Mobile Phase B is a typical starting point.
-
Flow Rate: ~0.5 mL/min
-
Injection Volume: 5-10 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Transitions (SRM):
-
Dapivirine: 330.2 → 158.1 m/z
-
This compound: 334.3 → 119.0 m/z[5]
-
-
Source Parameters: Optimize declustering potential, collision energy, and source-dependent parameters (e.g., gas flows, temperature) for maximum signal intensity for both transitions.
Quantitative Data Summary
The following table summarizes the performance of a validated UHPLC-MS/MS method for Dapivirine in human plasma.[6][7][8]
| Parameter | Value |
| Matrix | Human Plasma |
| Analytical Range | 20 - 10,000 pg/mL |
| Intra-assay Precision (%CV) | 5.58 - 13.89% |
| Inter-assay Precision (%CV) | 5.23 - 13.36% |
| Intra-assay Accuracy (% deviation) | -5.61 - 0.75% |
| Inter-assay Accuracy (% deviation) | -4.30 - 6.24% |
Visualizations
Experimental Workflow
References
- 1. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Ensuring the Stability of Dapivirine-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the stability of Dapivirine-d4 in processed biological samples. Adherence to these guidelines is critical for generating accurate and reliable data in pharmacokinetic and other quantitative studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in processed biological samples?
A1: The main stability concerns for this compound in biological matrices (e.g., plasma, tissue homogenates) are similar to its non-deuterated analogue and include degradation from enzymatic activity, pH variations, temperature fluctuations, and light exposure. Repeated freeze-thaw cycles can also compromise sample integrity. While the carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, which can enhance metabolic stability, proper handling and storage are still crucial.
Q2: What are the recommended storage temperatures for processed samples containing this compound?
A2: For long-term storage (months to years), samples should be kept at ultra-low temperatures, specifically ≤ -70°C.[1] Storing samples at -20°C may be acceptable for shorter durations, but long-term stability at this temperature should be validated. For short-term storage, such as during sample processing on the benchtop, it is recommended to keep samples on wet ice to minimize potential enzymatic degradation.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: The stability of Dapivirine (B1669821) has been demonstrated for at least three freeze-thaw cycles when stored at -20°C or colder.[2] However, it is best practice to minimize the number of cycles. To avoid repeated thawing and freezing of the entire sample, it is highly recommended to aliquot samples into smaller, single-use volumes after initial processing.
Q4: Is this compound susceptible to degradation at room temperature during sample processing?
A4: Dapivirine has shown stability in various biological matrices for up to 72 hours at room temperature.[2] However, to minimize any risk of degradation, especially from enzymatic activity in less pure samples, it is recommended to keep samples cooled (e.g., on wet ice) during the entire extraction and processing workflow.
Q5: Can the use of a deuterated internal standard like this compound mask instability issues?
A5: Yes, this is a critical consideration. Since a stable isotopically labeled (SIL) internal standard like this compound has nearly identical chemical and physical properties to the analyte (Dapivirine), it will likely degrade at a similar rate under adverse conditions.[3][4] This co-degradation can maintain a constant analyte-to-internal standard ratio, potentially masking the loss of both compounds and leading to an inaccurate quantification of the original concentration. Therefore, establishing the stability of the analyte under various conditions is a mandatory part of bioanalytical method validation as per regulatory guidelines.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of samples containing this compound.
Issue 1: High Variability in Quality Control (QC) Sample Results
| Potential Cause | Troubleshooting Action |
| Inconsistent Freeze-Thaw Cycles | Ensure all samples, including calibrators and QCs, undergo the same number of freeze-thaw cycles. Aliquot samples to avoid repeated cycles. |
| Benchtop Instability | Process samples in a cooled environment (e.g., on wet ice). Limit the time samples spend at room temperature before and after extraction. Validate benchtop stability for the maximum expected duration of your workflow. |
| Matrix Effects | Evaluate matrix effects from different lots of biological matrix. Ensure the sample cleanup and extraction procedure is robust and effectively removes interfering substances. |
| Inconsistent Internal Standard Spiking | Add the this compound internal standard solution early in the sample preparation process to account for variability in extraction recovery. Ensure the internal standard has fully equilibrated with the sample before proceeding. |
Issue 2: Poor or Drifting Chromatographic Peak Shape for this compound
| Potential Cause | Troubleshooting Action |
| pH of Mobile Phase | Ensure the mobile phase pH is appropriate for Dapivirine, which is a weakly basic compound. Inconsistent pH can affect peak shape and retention time. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape degrades over a sequence, consider replacing the column. |
| Sample Solvent Mismatch | The final sample solvent should be compatible with the initial mobile phase to prevent peak distortion. If performing a protein precipitation with acetonitrile, ensure the final extract is properly diluted or evaporated and reconstituted in a weaker solvent if necessary. |
Issue 3: Unexpectedly Low Response for this compound
| Potential Cause | Troubleshooting Action |
| Degradation of Stock/Working Solutions | Verify the stability of your this compound stock and working solutions. These should be stored at -20°C or -80°C and protected from light. Prepare fresh working solutions regularly. |
| Adsorption to Containers | Use low-adsorption polypropylene (B1209903) tubes and vials for sample collection, storage, and processing to prevent loss of the analyte and internal standard. |
| Ion Suppression in Mass Spectrometry | Check for co-eluting matrix components that may be suppressing the this compound signal. Optimize the chromatography to separate this compound from the suppression zone. A robust sample clean-up procedure is key to minimizing ion suppression. |
Stability Data Summary
The following tables summarize stability data for Dapivirine from validated bioanalytical methods. As this compound is expected to have similar or better stability, these data serve as a strong reference for its handling.
Table 1: Dapivirine Stability in Processed Human Plasma
| Stability Type | Condition | Duration | Stability Outcome (% Nominal Conc.) |
| Freeze-Thaw | 3 Cycles (-20°C to RT) | 3 days | Within ±15% |
| Short-Term (Benchtop) | Room Temperature | Up to 72 hours | Within ±15% |
| Long-Term | -20°C | 14 days | Within ±15% |
| Long-Term | ≤ -70°C | 1 year | Within ±15% |
| (Data synthesized from multiple sources) |
Table 2: Dapivirine Stability in Other Biological Matrices
| Matrix | Stability Type | Condition | Duration | Stability Outcome (% Nominal Conc.) |
| Human Breast Milk | Freeze-Thaw | 3 Cycles (≤-70°C to RT) | N/A | % Difference ≤ ±9.88% |
| Human Breast Milk | Short-Term (Benchtop) | Room Temperature (21-25°C) | 3 days | Within ±15% |
| Human Breast Milk | Long-Term | ≤ -70°C | 1 year | % Difference ≤ ±9.88% |
| Cell Lysates / Tissue Homogenates | Freeze-Thaw | 3 Cycles (-20°C to RT) | 7 days | Within ±15% |
| Cell Lysates / Tissue Homogenates | Short-Term (Benchtop) | Room Temperature | 72 hours | Within ±15% |
| (Data sourced from references) |
Experimental Protocols & Workflows
Protocol: Freeze-Thaw Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked samples into separate tubes.
-
Freeze the aliquots at the intended storage temperature (e.g., -70°C) for at least 24 hours.
-
Thaw the samples completely at room temperature or on wet ice.
-
Once thawed, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).
-
After the final thaw, process and analyze the samples against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal concentration.
-
Protocol: Long-Term Stability Assessment
-
Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.
-
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Store the spiked samples at the proposed long-term storage temperature (e.g., -70°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Thaw the samples, process, and analyze them against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Visualized Workflows
Caption: Recommended workflow for biological sample handling and analysis.
Caption: Troubleshooting logic for high data variability.
References
- 1. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: Optimizing MS/MS Fragmentation of Dapivirine-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the fragmentation parameters of Dapivirine-d4 in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound, the expected protonated precursor ion ([M+H]⁺) is m/z 334.3. A commonly monitored product ion for use as an internal standard is m/z 119.0.[1] For comparison, the unlabeled Dapivirine typically shows a precursor ion of m/z 330.4 and a major product ion of m/z 158.1.[1]
Q2: Why is the signal intensity of my this compound internal standard low?
A2: Low signal intensity of a deuterated internal standard can stem from several factors. First, ensure that the ion source conditions, such as temperature, gas flows, and voltages, are properly optimized for this compound to generate a stable and abundant precursor ion signal. Suboptimal ionization will directly lead to a weaker signal. Additionally, the collision energy is a critical parameter that must be optimized to ensure efficient fragmentation and production of the desired product ion.[2]
Q3: I am observing unexpected fragment ions in my product ion scan for this compound. What could be the cause?
A3: The presence of unexpected fragments can be attributed to a few sources. In-source fragmentation can occur if the ion source conditions are too harsh (e.g., excessively high temperatures or cone voltage). Consider reducing these parameters. Another possibility is the presence of impurities or contaminants in the sample or solvent, which may have similar m/z values to your target analyte. Running a blank injection can help identify any background contamination.
Q4: Should the collision energy and cone voltage for this compound be the same as for unlabeled Dapivirine?
A4: Not necessarily. While the fragmentation pathways are generally similar, the slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can sometimes necessitate minor adjustments in the optimal collision energy. It is always recommended to optimize the collision energy and cone voltage specifically for the deuterated standard to ensure the most sensitive and accurate results.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for monitoring Dapivirine and its deuterated internal standard, this compound. Note that optimal collision energy and cone voltage are instrument-dependent and should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Typical Cone Voltage (V) |
| Dapivirine | 330.4 | 158.1 | Instrument Dependent | Instrument Dependent |
| This compound | 334.3 | 119.0 | Instrument Dependent | Instrument Dependent |
Experimental Protocols
Protocol: Optimization of Collision Energy and Cone Voltage for this compound
This protocol describes a systematic approach to determine the optimal collision energy (CE) and cone voltage for the this compound MRM transition (m/z 334.3 → 119.0) using direct infusion.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol (B129727) or acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Syringe pump
-
Tandem mass spectrometer
Procedure:
-
Prepare a working solution of this compound at a concentration of approximately 100 ng/mL in a solvent mixture representative of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode and select the precursor ion for this compound (m/z 334.3).
-
Optimize the Cone Voltage:
-
Set a fixed, moderate collision energy (e.g., 20 eV).
-
Perform a cone voltage ramp experiment, varying the voltage from a low value to a high value (e.g., 5 V to 100 V in 5 V increments).
-
Monitor the intensity of the precursor ion (m/z 334.3).
-
Plot the precursor ion intensity against the cone voltage. The optimal cone voltage is the value that yields the highest stable signal intensity.
-
-
Optimize the Collision Energy:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Set up a product ion scan experiment where the collision energy is ramped over a range (e.g., 5 eV to 50 eV in 2 eV increments).
-
Monitor the intensity of the product ion (m/z 119.0).
-
Plot the product ion intensity against the collision energy. The optimal collision energy is the value that produces the maximum product ion intensity.
-
-
Verification:
-
Set the cone voltage and collision energy to their optimized values.
-
Acquire data in MRM mode for the transition m/z 334.3 → 119.0 to confirm a stable and high-intensity signal.
-
Visualizations
Caption: Experimental workflow for optimizing MS/MS parameters for this compound.
Caption: Troubleshooting logic for low this compound signal intensity.
References
calibration curve linearity issues with Dapivirine-d4 internal standard
Welcome to the Technical Support Center for troubleshooting calibration curve linearity issues when using Dapivirine-d4 as an internal standard in LC-MS/MS assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Dapivirine (B1669821) non-linear, even when using a this compound internal standard?
A1: Non-linearity in calibration curves, even with a deuterated internal standard, can stem from several sources. At higher analyte concentrations, detector saturation or ion suppression due to competition for ionization can occur. The formation of analyte multimers (e.g., dimers) at these high concentrations can also lead to a non-linear response. Additionally, the concentration of the internal standard itself can influence the linearity of the response ratio. For Dapivirine assays with a wide dynamic range, a quadratic regression model with weighting (e.g., 1/x²) has been shown to provide a better fit than a linear model, suggesting that some degree of non-linearity is expected.[1]
Q2: My this compound internal standard is not adequately compensating for matrix effects. What could be the cause?
A2: This phenomenon is known as "differential matrix effects." It arises when the analyte (Dapivirine) and the deuterated internal standard (this compound) are affected differently by the components of the sample matrix. A primary reason for this is a slight difference in their chromatographic retention times. This small separation can expose the analyte and the internal standard to varying matrix components as they elute, resulting in different degrees of ion suppression or enhancement.
Q3: Can the stability of this compound be a factor in my assay's poor performance?
A3: Yes, the stability of the internal standard is critical. Deuterium (B1214612) atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are located in stable, non-exchangeable positions. Additionally, the stability of Dapivirine and this compound should be evaluated under all relevant experimental conditions, including sample processing and storage.
Q4: I'm observing poor reproducibility in my assay. Could the this compound internal standard be the culprit?
A4: Poor reproducibility can indeed be linked to the internal standard. Inconsistent peak areas for the internal standard across an analytical run can be a symptom. This may be caused by inconsistent sample preparation, such as variability in extraction recovery or inconsistent evaporation and reconstitution steps. Degradation of the internal standard in stock or working solutions can also lead to poor reproducibility.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving calibration curve linearity issues with this compound.
Problem: Non-Linear Calibration Curve (r² < 0.99)
Initial Checks:
-
Review Data Processing: Ensure correct peak integration and that the appropriate regression model is being used. For Dapivirine, a weighted quadratic regression (e.g., 1/x²) may be more suitable than a simple linear regression, especially for a wide concentration range.[1]
-
Examine Internal Standard Response: A decreasing internal standard signal with increasing analyte concentration can indicate ion suppression or competition at the ion source.
Experimental Troubleshooting:
| Potential Cause | Recommended Action |
| Detector Saturation | 1. Dilute the upper concentration standards and re-inject.2. Reduce the injection volume.3. Adjust mass spectrometer parameters to decrease sensitivity. |
| Ion Source Competition / Matrix Effects | 1. Optimize the concentration of the this compound internal standard.2. Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering matrix components.3. Optimize chromatographic conditions to better separate Dapivirine from matrix interferences. |
| Analyte or Internal Standard Instability | 1. Prepare fresh stock and working solutions of Dapivirine and this compound.2. Conduct stability tests under the experimental conditions (e.g., autosampler temperature, freeze-thaw cycles). |
| Isotopic Interference ("Cross-talk") | 1. At high Dapivirine concentrations, the M+4 isotope of the analyte might contribute to the this compound signal. If suspected, evaluate the contribution and consider adjusting the calibration model or using an internal standard with a higher mass offset. |
Problem: Inconsistent Internal Standard Peak Area
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent addition of the internal standard to all samples and standards at the beginning of the process.2. Standardize all steps of the sample preparation workflow, including extraction, evaporation, and reconstitution. |
| Internal Standard Degradation | 1. Prepare fresh working solutions of this compound.2. Verify the stability of the internal standard in the sample matrix under the experimental conditions. |
| Suboptimal Chromatographic Conditions | 1. Check the column for degradation or contamination.2. Optimize the gradient elution to ensure proper peak shape and focusing. |
Experimental Protocols
Below are summarized methodologies for key experiments cited in the development and validation of Dapivirine assays.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Independently prepare stock solutions of Dapivirine and this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Dapivirine stock solution with the same solvent to create working solutions at various concentrations. Prepare a separate working solution of this compound at a fixed concentration.
-
Spiking: Spike a drug-free biological matrix (e.g., human plasma, breast milk) with the Dapivirine working solutions to create calibration standards at the desired concentrations. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Addition: Add a consistent volume of the this compound working solution to all calibration standards, QC samples, and unknown samples.
Sample Extraction from Human Plasma
-
Protein Precipitation: To a plasma sample containing Dapivirine and this compound, add a protein precipitating agent like acetonitrile (B52724).
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Sample Extraction from Breast Milk
-
Pre-treatment: Combine the breast milk sample with this compound in acetonitrile and n-hexane to disrupt fat globules.
-
Incubation and Centrifugation: Mix and incubate the sample at room temperature, followed by centrifugation.
-
Solid-Phase Extraction (SPE): Transfer the supernatant to a pre-conditioned SPE plate. Apply vacuum to pass the sample through the sorbent.
-
Washing: Wash the SPE sorbent with an appropriate solvent to remove interferences.
-
Elution: Elute Dapivirine and this compound from the sorbent using a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue for LC-MS/MS analysis.[2]
Validated Method Performance
The following table summarizes the performance characteristics of a validated UHPLC-MS/MS method for the quantification of Dapivirine in human plasma.[1]
| Parameter | Value |
| Analytical Measuring Range | 20 - 10,000 pg/mL |
| Regression Model | Quadratic with 1/x² weighting |
| Intra-assay Precision (%CV) | 5.58 - 13.89% |
| Inter-assay Precision (%CV) | 5.23 - 13.36% |
| Intra-day Accuracy (% deviation) | -5.61 to 0.75% |
| Inter-day Accuracy (% deviation) | -4.30 to 6.24% |
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: General workflow for Dapivirine sample analysis.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inter-laboratory Quantification of Dapivirine Using Dapivirine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Dapivirine (B1669821), a non-nucleoside reverse transcriptase inhibitor, with its deuterated internal standard, Dapivirine-d4. The methodologies presented are compiled from various research laboratories and clinical studies, offering insights into the robust and sensitive quantification of Dapivirine in diverse biological matrices. While a formal round-robin inter-laboratory study is not publicly available, this document serves as a valuable resource by presenting a side-by-side comparison of established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Quantitative Data Summary
The following tables summarize the key parameters of various validated LC-MS/MS methods for Dapivirine quantification, providing a comparative look at their performance across different biological matrices.
Table 1: Methodological Comparison for Dapivirine Quantification in Human Plasma
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Internal Standard | This compound | Not specified, but likely deuterated | This compound |
| Chromatography | UHPLC | UPLC-MS/MS | LC-MS/MS |
| Column | Waters UHPLC BEH C8 | Not specified | Not specified |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile (B52724) | Not specified | Not specified |
| Detection | Mass Spectrometry | Tandem Mass Spectrometry | Tandem Mass Spectrometry |
| LLOQ | 20 pg/mL | 20 pg/mL | 20 pg/mL |
| Intra-assay Precision (%CV) | 5.58 - 13.89% | 5.23 - 13.89% | Not specified |
| Inter-assay Precision (%CV) | 5.23 - 13.36% | Not specified | Not specified |
| Intra-assay Accuracy (% dev) | -5.61 to 0.75% | Not specified | Not specified |
| Inter-assay Accuracy (% dev) | -4.30 to 6.24% | Not specified | Not specified |
Table 2: Methodological Comparison for Dapivirine Quantification in Cervicovaginal Fluid (CVF) and Tissues
| Parameter | Method 1 (CVF on Tear Strips)[4] | Method 2 (CVF on Swabs)[4] | Method 3 (Cervical Tissue)[5] | Method 4 (CVF)[3] |
| Internal Standard | 2H4-dapivirine | 2H4-dapivirine | This compound | This compound |
| Chromatography | LC-MS/MS | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Column | Waters BEH C8, 50 × 2.1 mm, 1.7 µm | Waters BEH C8, 50 × 2.1 mm, 1.7 µm | Not specified | Not specified |
| Detection | API 4000 MS, ESI+ | API 4000 MS, ESI+ | Tandem Mass Spectrometry | Tandem Mass Spectrometry |
| LLOQ | 0.05 ng/tear strip | 0.25 ng/swab | 0.05 ng/sample | 0.250 ng/swab |
| Analytical Range | 0.05 to 25 ng/tear strip | 0.25 to 125 ng/swab | Not specified | Not specified |
| Ion Transitions (m/z) | 330.4 → 158.1 (Dapivirine)334.3 → 119.0 (IS) | 330.4 → 158.1 (Dapivirine)334.3 → 119.0 (IS) | Not specified | Not specified |
Table 3: Methodological Comparison for Dapivirine Quantification in Breast Milk
| Parameter | Method Details[6] |
| Internal Standard | 2H4-dapivirine |
| Chromatography | LC-MS/MS |
| Column | Waters BEH C8, 50 × 2.1 mm, 1.7 µm |
| Detection | API 5000 Mass Analyzer |
| LLOQ | Not specified |
| Sample Pre-treatment | Lipid disruption with n-hexane followed by solid-phase extraction |
| Run Time | 3.0 minutes |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the quantification of Dapivirine.
1. Sample Preparation
A crucial step in ensuring accurate quantification is the extraction of Dapivirine and its internal standard from the biological matrix.
-
Plasma: A common method involves protein precipitation. Dapivirine-spiked plasma is combined with acetonitrile containing the deuterated internal standard.[1] The mixture is incubated, and then the analyte and internal standard are eluted, evaporated under nitrogen, and reconstituted for analysis.[1]
-
Cervicovaginal Secretions (Tear Strips and Swabs): Samples are vortexed and incubated. The internal standard solution (2H4-dapivirine) is added, and the solution is evaporated to dryness before being reconstituted for LC-MS/MS analysis.[4]
-
Breast Milk: To handle the high lipid content, a pre-treatment with n-hexane is employed to disrupt the lipids. This is followed by solid-phase extraction to isolate the analyte and internal standard.[6]
-
Cervical Tissue: Tissues are homogenized, followed by protein precipitation before LC-MS/MS analysis.[5]
2. Chromatographic Separation
Reversed-phase chromatography is the standard approach for separating Dapivirine and this compound from endogenous matrix components.
-
Column: A Waters ACQUITY UPLC BEH C8 column is frequently reported.[1][6]
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase with a small percentage of formic acid (e.g., 0.1%) and an organic phase of acetonitrile with formic acid.[1]
-
Flow Rate: A flow rate of 1,000 µl per minute has been documented.[4]
3. Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) operated in positive electrospray ionization (ESI+) mode is the preferred detection method due to its high selectivity and sensitivity.
-
Ionization: ESI in positive mode is consistently used.[4]
-
Detection Mode: Selective Reaction Monitoring (SRM) is employed to monitor specific precursor-to-product ion transitions for both Dapivirine and its internal standard, this compound.[4]
-
Monitored Ion Transitions: For Dapivirine, the transition m/z 330.4 → 158.1 is commonly monitored, while for the internal standard (this compound), the transition is m/z 334.3 → 119.0.[4]
4. Method Validation
All cited methods were validated according to the FDA's Bioanalytical Method Validation guidelines.[1][4][6][7] This ensures the reliability of the data through the assessment of:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Accuracy and Precision: Intra- and inter-assay precision and accuracy are determined to ensure the method's reproducibility and correctness.[1]
-
Linearity, Sensitivity (LLOQ), and Stability: The linear range of the assay, its lower limit of quantification, and the stability of the analyte under various storage and processing conditions are established.[6]
-
Matrix Effects: The influence of the biological matrix on the ionization of the analyte is evaluated to ensure it does not interfere with quantification.[6]
Visualizations
Experimental Workflow for Dapivirine Quantification
Caption: General workflow for Dapivirine quantification using LC-MS/MS.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Dapivirine Vaginal Gel and Film Formulation Pharmacokinetics and Pharmacodynamics (FAME 02B) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 trial to assess the safety, acceptability, pharmacokinetics and pharmacodynamics of a novel dapivirine vaginal film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Assessing the Impact of Dapivirine-d4 Purity on Assay Results: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Dapivirine, an antiretroviral agent under investigation for HIV prevention, the purity of the reference standard is paramount to ensuring accurate and reliable assay results. This guide provides a comprehensive comparison of the impact of high-purity versus lower-purity Dapivirine-d4, a commonly used internal standard in mass spectrometry-based assays, on analytical outcomes. The information presented herein is supported by established analytical principles and synthesized experimental data to guide researchers in the selection and application of appropriate reference standards.
The Critical Role of Internal Standard Purity
In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. It is added to samples at a known concentration to correct for variability during sample preparation, chromatography, and ionization. However, the presence of impurities in the SIL-IS can significantly compromise its effectiveness and lead to erroneous quantification of the analyte.
The most critical impurity in a deuterated internal standard is the unlabeled analyte itself (in this case, Dapivirine). The presence of unlabeled Dapivirine in the this compound standard will contribute to the analytical signal of the target analyte, leading to an overestimation of its concentration. Other potential impurities could include synthesis byproducts or degradation products, which might interfere with the chromatography or mass spectrometry detection.
Comparison of High-Purity vs. Lower-Purity this compound
To illustrate the impact of this compound purity, this guide presents a comparison of two hypothetical lots of this compound: a high-purity standard (>99.5% pure) and a lower-purity standard (e.g., 95% pure), with the primary impurity being unlabeled Dapivirine.
Data Presentation
| Parameter | High-Purity this compound (>99.5%) | Lower-Purity this compound (95%) | Impact on Assay Results |
| Purity (Isotopic + Chemical) | >99.5% | 95% | Direct impact on the accuracy of the internal standard concentration. |
| Unlabeled Dapivirine Impurity | <0.5% | 5% | Leads to a positive bias in the quantification of Dapivirine. |
| Other Potential Impurities | Negligible | Potentially present | May cause chromatographic interference or ion suppression/enhancement. |
| Accuracy of Quality Control Samples | Within acceptable limits (e.g., ±15%) | Potential for positive bias, may fall outside acceptable limits. | Compromises the validity of the entire analytical run. |
| Precision of Measurements | High (Low %CV) | May appear precise but inaccurately high. | Can mask true variability in the samples. |
| Lower Limit of Quantification (LLOQ) | Unaffected | Artificially inflated LLOQ due to background from the internal standard. | Reduces the sensitivity of the assay. |
Experimental Protocols
To assess the impact of this compound purity, a series of validation experiments should be performed. The following are detailed methodologies for key experiments.
Purity Assessment of this compound Standard
Objective: To determine the chemical and isotopic purity of the this compound internal standard.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve the this compound standard in an appropriate solvent (e.g., methanol).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire full-scan mass spectra to identify the molecular ion of this compound and any potential impurities, including unlabeled Dapivirine.
-
Calculate the isotopic purity by comparing the peak areas of the deuterated and non-deuterated species.
-
-
Quantitative NMR (qNMR):
-
Accurately weigh the this compound standard and a certified reference standard.
-
Dissolve both in a deuterated solvent suitable for NMR.
-
Acquire proton NMR spectra.
-
Determine the purity of this compound by comparing the integral of a characteristic signal of this compound to that of the certified reference standard.
-
-
HPLC-UV/MS:
-
Develop a stability-indicating HPLC method with UV and/or MS detection.
-
Inject a high concentration of the this compound standard to detect any minor impurities.
-
Quantify impurities based on their peak area relative to the main this compound peak.
-
Impact on Bioanalytical Method Validation
Objective: To evaluate the performance of a bioanalytical method for Dapivirine in a biological matrix (e.g., plasma) using both high-purity and lower-purity this compound as the internal standard.
Methodology (LC-MS/MS):
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of Dapivirine.
-
Spike blank plasma with the Dapivirine stock solution to create calibration standards and QCs at various concentrations.
-
-
Sample Preparation:
-
To an aliquot of each calibration standard, QC, and unknown sample, add a fixed amount of the internal standard solution (either high-purity or lower-purity this compound).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Detect Dapivirine and this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Dapivirine to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Dapivirine in the QCs and unknown samples using the calibration curve.
-
Compare the accuracy and precision of the QCs obtained with the high-purity versus the lower-purity internal standard.
-
Mandatory Visualizations
Experimental workflow for the bioanalysis of Dapivirine.
Impact of this compound purity on assay accuracy.
Conclusion and Recommendations
The purity of the this compound internal standard has a direct and significant impact on the accuracy of Dapivirine quantification in bioanalytical assays. The presence of unlabeled Dapivirine as an impurity will lead to a positive bias in the results. Therefore, it is strongly recommended that:
-
Use High-Purity Reference Standards: Researchers should prioritize the use of high-purity (>99.5%) this compound from reputable suppliers who provide a comprehensive Certificate of Analysis detailing the chemical and isotopic purity.
-
Verify Purity: Whenever a new lot of internal standard is received, its purity should be independently verified using appropriate analytical techniques.
-
Method Validation: During method validation, the potential for interference from the internal standard should be thoroughly investigated, especially at the lower limit of quantification.
By adhering to these recommendations, researchers can ensure the generation of high-quality, reliable data in their studies involving the quantification of Dapivirine.
A Comparative Guide to Dapivirine Quantification: Cross-Validation of Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of Dapivirine (B1669821) in various biological matrices is paramount for pharmacokinetic studies, clinical trials, and formulation development. This guide provides a comparative overview of the two most prevalent analytical platforms for Dapivirine analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information herein is synthesized from published validation studies to aid in the selection of the most appropriate analytical methodology.
Performance Characteristics of Dapivirine Assays
The choice of an analytical platform is often dictated by the required sensitivity, the complexity of the biological matrix, and the desired sample throughput. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods for Dapivirine quantification, compiled from various validation reports.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.02 - 1.5 µg/mL[1][2][3][4] | 20 - 10,000 pg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL (20 ng/mL) | 20 pg/mL |
| Limit of Detection (LOD) | 0.006 µg/mL (6 ng/mL) | Not explicitly stated in all studies, but significantly lower than LLOQ. |
| Intra-Assay Precision (%CV) | < 15% (generally) | 5.58 - 13.89% |
| Inter-Assay Precision (%CV) | < 15% (generally) | 5.23 - 13.36% |
| Intra-Assay Accuracy (% Deviation) | Within ± 15% (generally) | -5.61 to 0.75% |
| Inter-Assay Accuracy (% Deviation) | Within ± 15% (generally) | -4.30 to 6.24% |
| Recovery | ≥ 90.7% | Not explicitly stated in all studies, but sample preparation aims for high recovery. |
Key Observations:
-
Sensitivity: LC-MS/MS offers significantly higher sensitivity, with an LLOQ in the picogram per milliliter range, making it ideal for studies where Dapivirine concentrations are expected to be very low, such as in plasma after topical administration. HPLC-UV methods are less sensitive, with LLOQs in the nanogram per milliliter range, but may be sufficient for in vitro studies or analysis of pharmaceutical formulations.
-
Specificity: The use of tandem mass spectrometry in LC-MS/MS provides a higher degree of selectivity and specificity compared to UV detection, reducing the potential for interference from endogenous matrix components.
-
Throughput: The UHPLC-MS/MS method described in one study boasts a rapid analysis time, suggesting its suitability for high-throughput sample analysis.
Experimental Workflows
The general workflow for Dapivirine analysis is similar for both platforms, involving sample preparation, chromatographic separation, and detection. However, the specific details of each step can vary. The following diagram illustrates a typical cross-validation workflow.
Caption: Workflow for cross-validation of Dapivirine assays.
Detailed Experimental Protocols
Below are representative protocols for Dapivirine quantification using HPLC-UV and LC-MS/MS, based on published methods.
HPLC-UV Method
This method is suitable for the analysis of Dapivirine in various biological matrices, including cell lysates and tissue homogenates.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of trifluoroacetic acid solution (0.1%, v/v) and acetonitrile (B52724).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV at 290 nm.
-
Run Time: Approximately 12 minutes.
-
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells.
-
Add an internal standard (e.g., diphenylamine).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
-
Validation Parameters:
-
The method was validated for selectivity, linearity, accuracy, precision, carry-over, limit of quantification, limit of detection, and recovery.
-
UHPLC-MS/MS Method
This highly sensitive method is designed for the high-throughput quantification of Dapivirine in human plasma.
-
Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography coupled with a tandem mass spectrometer.
-
Internal Standard: Deuterated Dapivirine (e.g., 2H4-dapivirine).
-
-
Sample Preparation:
-
Combine Dapivirine-spiked plasma with acetonitrile containing the deuterated internal standard.
-
Process the sample for analysis (details of the processing step, such as centrifugation, may be included).
-
-
Mass Spectrometry Conditions:
-
Specific precursor and product ion transitions for Dapivirine and the internal standard would be monitored.
-
-
Validation Parameters:
-
The assay was validated following bioanalytical validation guidelines, assessing linearity, precision, accuracy, and recovery.
-
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable platforms for the quantification of Dapivirine. The choice between the two will primarily depend on the specific requirements of the study. For applications demanding high sensitivity and specificity, particularly for the analysis of low-level Dapivirine in complex biological matrices like plasma, LC-MS/MS is the superior choice. For in vitro experiments, quality control of pharmaceutical formulations, or studies where picogram-level sensitivity is not required, a validated HPLC-UV method can provide accurate and precise results in a cost-effective manner. Cross-validation of methods across different platforms, as outlined in this guide, is a critical step in ensuring data integrity and comparability across various stages of drug development.
References
- 1. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gov.uk [gov.uk]
- 5. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dapivirine Pharmacokinetics: The Gold Standard of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for crucial pharmacokinetic (PK) studies, the precision and reliability of quantitative data are paramount. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts the quality of the results. This guide provides a comprehensive comparison of bioanalytical methods for Dapivirine (B1669821) quantification, highlighting the advantages of using a deuterated internal standard over non-deuterated alternatives.
The Critical Role of Internal Standards in Pharmacokinetic Studies
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples.[1] Its primary function is to compensate for variability during sample preparation, extraction, and analysis, thereby ensuring accurate and reproducible quantification.[1][2] For Dapivirine, a non-nucleoside reverse transcriptase inhibitor being developed for HIV prevention, precise measurement of its concentration in biological matrices is essential for assessing its safety and efficacy.[3][4]
Deuterated Internal Standards: The Unquestionable Gold Standard
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the superior choice for quantitative bioanalysis.[5][6] A deuterated IS is chemically and physically almost identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[6] This subtle change in mass allows it to be distinguished by the mass spectrometer, while its behavior throughout the analytical process mirrors that of the analyte.[7]
Key Advantages of Using a Deuterated Dapivirine Standard:
-
Mitigation of Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where endogenous components in the biological sample can interfere with the ionization of the target analyte, leading to inaccurate results.[2][5] Because a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification.[8]
-
Improved Accuracy and Precision: The near-identical physicochemical properties of a deuterated IS ensure that it tracks the analyte through every step of the analytical process, from extraction to detection. This leads to a significant improvement in both the accuracy and precision of the quantitative data.[6][8]
-
Enhanced Robustness and Reproducibility: Bioanalytical methods employing deuterated standards are generally more robust and less susceptible to variations in experimental conditions.[1] This results in higher throughput and a lower rate of failed analytical runs.[7]
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS, underscoring the regulatory preference for this approach.[2]
Quantitative Data Comparison: Deuterated vs. Non-Deuterated Standard
While a direct head-to-head clinical study comparing the pharmacokinetics of Dapivirine with and without a deuterated standard is not standard practice (due to the established superiority of the former), the following table illustrates the expected improvements in assay performance based on typical validation data. The data for the deuterated standard is based on published methods for Dapivirine analysis.[3] The hypothetical data for the non-deuterated (structural analog) standard reflects the generally accepted decrease in performance.
| Parameter | Method with Deuterated Dapivirine IS | Hypothetical Method with Non-Deuterated (Structural Analog) IS |
| Intra-assay Precision (%CV) | 5.23 - 13.36%[3] | 10 - 20% |
| Inter-assay Precision (%CV) | 5.58 - 13.89%[3] | 15 - 25% |
| Intra-assay Accuracy (% Deviation) | -4.30 to 6.24%[3] | -15 to +15% |
| Inter-assay Accuracy (% Deviation) | -5.61 to 0.75%[3] | -20 to +20% |
| Matrix Effect Variability | Minimized due to co-elution | Significant and unpredictable |
| Regulatory Acceptance | High | May require extensive justification |
CV: Coefficient of Variation
Experimental Protocols
Bioanalytical Method for Dapivirine Quantification using a Deuterated Internal Standard
This protocol outlines a typical validated UHPLC-MS/MS method for the quantification of Dapivirine in human plasma.[3]
1. Sample Preparation:
-
To a 50 µL aliquot of human plasma, add 100 µL of acetonitrile (B52724) containing the deuterated Dapivirine internal standard (e.g., Dapivirine-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a Waters Acquity UPLC BEH C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dapivirine: Precursor ion > Product ion (specific m/z values to be optimized).
-
Deuterated Dapivirine IS: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Data Analysis: The peak area ratio of Dapivirine to the deuterated internal standard is used to construct a calibration curve and quantify the Dapivirine concentration in the unknown samples.
Visualizations
Experimental Workflow for Dapivirine Pharmacokinetic Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapivirine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of a Dapivirine Assay with Dapivirine-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for successful preclinical and clinical studies. In the development of bioanalytical methods for the antiretroviral drug Dapivirine (B1669821), the use of a stable isotope-labeled internal standard, such as Dapivirine-d4, is a critical component for ensuring assay robustness. This guide provides an objective comparison of the performance of a Dapivirine assay utilizing this compound, supported by experimental data from validated methods, to illustrate its reliability and precision.
The use of a deuterated internal standard is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3][4] this compound, being chemically identical to Dapivirine, co-elutes and experiences similar ionization effects, thereby effectively compensating for variability during sample preparation and analysis. This intrinsic characteristic significantly enhances the accuracy and precision of the assay, making it highly robust for the quantification of Dapivirine in complex biological matrices.
Experimental Protocols
The robustness of a Dapivirine assay with this compound has been demonstrated through rigorous validation in various biological matrices. Below are detailed methodologies for key experiments based on published, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
1. Quantification of Dapivirine in Human Plasma
A robust and sensitive UHPLC-MS/MS assay for the high-throughput quantification of Dapivirine in human plasma has been developed and validated.[5]
-
Sample Preparation: Dapivirine-spiked plasma samples are combined with an acetonitrile (B52724) solution containing the deuterated internal standard, this compound. This mixture undergoes protein precipitation to remove larger molecules.
-
Chromatographic Separation: The separation is achieved using a suitable UPLC column.
-
Mass Spectrometric Detection: The analysis is performed on a tandem mass spectrometer, monitoring for specific mass transitions of Dapivirine and this compound.
2. Ultrasensitive Quantification of Dapivirine in Breast Milk
An ultrasensitive LC-MS/MS assay has been developed and validated for the quantification of Dapivirine in breast milk, a critical matrix for understanding drug transfer during lactation.
-
Sample Preparation: Whole breast milk is spiked with Dapivirine and the internal standard, ²H₄-dapivirine. To disrupt the lipid content, the sample is pre-treated with n-hexane. The supernatant is then subjected to solid-phase extraction for further purification.
-
Chromatographic Separation: The extracted samples are analyzed using a Waters BEH C8, 50 × 2.1 mm UPLC column with a 1.7 μm particle size. A gradient elution is employed, with Dapivirine and its internal standard eluting at approximately 1.35 minutes.
-
Mass Spectrometric Detection: An API 5000 mass analyzer is used for detection. The method was validated in accordance with FDA Bioanalytical Method Validation recommendations.
Data Presentation
The performance of the Dapivirine assay with this compound as an internal standard is summarized in the following tables. The data is compiled from validated studies and demonstrates the high precision and accuracy of the method.
Table 1: Precision and Accuracy of Dapivirine Quantification in Human Plasma
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-day Accuracy (% Deviation) | Inter-day Accuracy (% Deviation) |
| LLOQ | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 to 0.75 | -4.30 to 6.24 |
| Low | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 to 0.75 | -4.30 to 6.24 |
| Mid | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 to 0.75 | -4.30 to 6.24 |
| High | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 to 0.75 | -4.30 to 6.24 |
Analytical Measuring Range: 20 to 10,000 pg/ml
Table 2: Precision and Accuracy of Dapivirine Quantification in Breast Milk
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) |
| LLOQ | ≤ 14.6 | ≤ 14.6 | ≤ ± 12.7 | ≤ ± 12.7 |
| Low | ≤ 14.6 | ≤ 14.6 | ≤ ± 12.7 | ≤ ± 12.7 |
| Mid | ≤ 14.6 | ≤ 14.6 | ≤ ± 12.7 | ≤ ± 12.7 |
| High | ≤ 14.6 | ≤ 14.6 | ≤ ± 12.7 | ≤ ± 12.7 |
Analytical Measuring Range: 10 – 1000 pg/mL
The data presented in these tables clearly indicate that the use of this compound as an internal standard allows the assay to meet the stringent acceptance criteria for precision and accuracy as set by regulatory agencies like the FDA.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of Dapivirine in a biological matrix using this compound as an internal standard, followed by LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Dapivirine Using LC-MS/MS with Dapivirine-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of Dapivirine (B1669821), a non-nucleoside reverse transcriptase inhibitor, in biological matrices. The primary focus is on the widely accepted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Dapivirine-d4), with a comparative analysis against the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide is intended to assist researchers in selecting the appropriate analytical method for their specific needs by presenting performance data, detailed experimental protocols, and a clear workflow for linearity and range determination.
Performance Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical methodology is critical for the accurate quantification of Dapivirine in pharmacokinetic and other related studies. The data presented below, compiled from various validated methods, highlights the key performance differences between LC-MS/MS with this compound and HPLC-UV.
| Parameter | LC-MS/MS with this compound | HPLC-UV | Key Advantages of LC-MS/MS |
| Linearity Range | 20 - 10,000 pg/mL (in human plasma)[1][2] | 0.02 - 1.5 µg/mL (in cell lysates, receptor media, and tissue homogenates)[3][4][5] | Wider dynamic range and significantly higher sensitivity. |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL (in human plasma)[1][2] | 0.02 µg/mL (20,000 pg/mL)[3][4][5] | Superior sensitivity, crucial for detecting low concentrations of Dapivirine in plasma.[1] |
| Upper Limit of Quantification (ULOQ) | 10,000 pg/mL (in human plasma)[1][2] | 1.5 µg/mL (1,500,000 pg/mL)[3][4][5] | Sufficient for expected physiological concentrations. |
| Internal Standard | This compound (deuterated)[1] | Diphenylamine[3][5] | This compound offers better compensation for matrix effects and extraction variability due to its structural similarity to the analyte. |
| Selectivity & Specificity | High | Moderate to High | Mass spectrometry provides superior selectivity by monitoring specific mass transitions, minimizing interference from matrix components.[6][7] |
Experimental Protocols
This section details the methodologies for both the LC-MS/MS and HPLC-UV assays for Dapivirine quantification.
I. LC-MS/MS Method with this compound
This protocol is based on a validated method for the quantification of Dapivirine in human plasma.[1][2]
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an internal standard spiking solution containing this compound in acetonitrile (B52724).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
-
Injection Volume: 10-20 µL.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Dapivirine and this compound.
-
Data Analysis: The concentration of Dapivirine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
II. HPLC-UV Method
This protocol is based on a validated method for the quantification of Dapivirine in various biological matrices.[3][4][5]
1. Sample Preparation:
-
Sample extraction is performed using a suitable organic solvent (e.g., a mixture of acetonitrile and methanol).
-
The internal standard (e.g., Diphenylamine) is added to the sample.
-
The mixture is vortexed and centrifuged.
-
The supernatant is collected and injected into the HPLC system.
2. High-Performance Liquid Chromatography:
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., trifluoroacetic acid solution) and an organic solvent (e.g., acetonitrile).[3][5]
-
UV Detection: The absorbance is monitored at a wavelength of 290 nm.[3][5]
3. Quantification:
-
The concentration of Dapivirine is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve.
Workflow for Linearity and Range Determination
The following diagram illustrates the logical workflow for establishing the linearity and analytical range of a Dapivirine quantification method, in accordance with bioanalytical method validation guidelines.
Caption: Workflow for establishing the linearity and analytical range for Dapivirine quantification.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
specificity and selectivity of Dapivirine detection with a deuterated internal standard
A detailed guide for researchers on ensuring specificity and selectivity in the quantification of the antiretroviral drug Dapivirine (B1669821) through the use of deuterated internal standards.
In the landscape of HIV prevention research, the accurate quantification of microbicides like Dapivirine in biological matrices is paramount for pharmacokinetic studies and efficacy evaluation. This guide provides a comprehensive comparison of analytical methodologies, focusing on the superior specificity and selectivity achieved with the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Experimental data and detailed protocols are presented to support the recommendation of this "gold standard" approach for researchers, scientists, and drug development professionals.
The Critical Role of Internal Standards in Bioanalysis
Quantitative bioanalysis is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1] Internal standards are crucial for correcting these variabilities, thereby improving the accuracy and precision of the results.[2] The ideal internal standard mimics the physicochemical properties of the analyte of interest, co-eluting and experiencing similar ionization effects in the mass spectrometer.[3] While structural analogs can be used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the most effective choice.[4][5]
Superiority of Deuterated Dapivirine as an Internal Standard
The use of a deuterated internal standard, such as d4-Dapivirine (2H4-dapivirine), offers significant advantages over other methods for the quantification of Dapivirine. By having a chemically identical structure to Dapivirine with only a slight increase in mass due to the deuterium (B1214612) atoms, it co-elutes perfectly with the analyte.[2] This co-elution is critical for compensating for matrix effects, where endogenous components in the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[3]
Quantitative Comparison of Method Performance
Validation studies of LC-MS/MS methods for Dapivirine quantification consistently demonstrate high accuracy and precision when a deuterated internal standard is employed. The data presented in the following table is a summary from a validated UHPLC-MS/MS method for Dapivirine in human plasma, which utilized a deuterated internal standard.
| Quality Control Sample | Concentration (pg/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (% deviation) | Inter-assay Precision (%CV) | Inter-assay Accuracy (% deviation) |
| LLOQ | 20 | 13.89 | -5.61 | 13.36 | 6.24 |
| Low | 60 | 5.58 | 0.75 | 5.23 | -4.30 |
| Mid | 500 | 7.63 | -2.57 | 7.94 | -1.58 |
| High | 8000 | 6.47 | -2.31 | 6.32 | -2.09 |
Data summarized from a study on the validation of an UHPLC-MS/MS method for Dapivirine quantification in human plasma.[6] LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation.
These results, with precision values (%CV) well within acceptable limits (typically <15%) and accuracy (% deviation) close to nominal values, highlight the robustness and reliability of using a deuterated internal standard for Dapivirine analysis.[6] Studies comparing SIL-IS with structural analogs for other drugs have shown a significant improvement in both precision and accuracy with the former. For instance, an assay for the immunosuppressant sirolimus showed a coefficient of variation (CV) of 2.7%-5.7% with a deuterated internal standard, compared to 7.6%-9.7% with a structural analog.[4]
Experimental Protocols
A highly sensitive and robust LC-MS/MS assay for the quantification of Dapivirine in biological matrices like plasma and breast milk has been developed and validated.[6][7] A generalized experimental protocol is detailed below.
Sample Preparation
-
Spiking: To a collected biological sample (e.g., plasma, breast milk), add a known concentration of the deuterated Dapivirine internal standard solution.[6]
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the sample to remove proteins that can interfere with the analysis.[6]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Extraction: The supernatant containing Dapivirine and the internal standard is then further processed, which may involve solid-phase extraction for cleaner samples, particularly for complex matrices like breast milk.[7]
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a solution compatible with the LC-MS/MS system.[8]
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[6]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode.[7]
-
Selective Reaction Monitoring (SRM): The quantification is performed using SRM, where specific precursor-to-product ion transitions are monitored for both Dapivirine and its deuterated internal standard. For Dapivirine, a common transition is m/z 330.2 → 158.1, and for 2H4-dapivirine, it is m/z 334.3 → 119.0.[7][8]
Visualizing the Workflow and Principles
To further elucidate the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for Dapivirine quantification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dapivirine-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Dapivirine-d4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Dapivirine. Adherence to these protocols is critical to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, personnel should wear protective gloves, chemical-impermeable clothing, and eye protection.[1] All handling should occur in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2] In the event of skin or eye contact, the affected area should be rinsed immediately and thoroughly with water.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is dictated by its classification as a chemical waste product and the associated hazards. The following steps outline the correct procedure for its disposal in a laboratory setting.
1. Waste Segregation and Collection:
-
All this compound waste, including residual amounts in vials, contaminated pipette tips, gloves, and other disposable materials, must be collected separately from general laboratory waste.
-
This waste should be placed in a designated, clearly labeled hazardous waste container.[3] The container must be robust, leak-proof, and have a secure lid to prevent spills.
2. Labeling:
-
The hazardous waste container must be accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include any relevant hazard warnings, such as "Toxic," as indicated in the safety data sheet.[4]
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1]
-
The storage area should be cool, dry, and well-ventilated.
4. Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste.
-
Do not attempt to dispose of the chemical waste through regular trash or down the drain.[1][3]
5. Professional Disposal:
-
The EHS department will coordinate with a licensed chemical waste disposal company for the final disposition of the this compound.
-
The recommended methods of disposal are controlled incineration or removal to a licensed chemical destruction plant.[1] This ensures the complete and safe destruction of the compound.
Quantitative Data Summary
| Parameter | Specification | Reference |
| CAS Number | 244767-67-7 (Dapivirine) | [5] |
| Hazard Class (this compound) | Toxic if swallowed, Toxic if inhaled | [4] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration | [1] |
| Secondary Disposal Method | Sanitary landfill (for punctured, unusable packaging) | [1] |
| Prohibited Disposal Methods | Discharge to sewer systems, contamination of water/foodstuffs | [1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the universally accepted protocol for the disposal of such chemical waste involves the following key steps, which are consistent across laboratory safety guidelines:
-
Identification and Classification: The waste is identified as hazardous based on its safety data sheet. This compound is classified as toxic.[4]
-
Segregation: The waste is kept separate from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.
-
Containment: The segregated waste is placed in a primary container that is compatible with the chemical. This container is then often placed within a secondary containment bin as a further precaution against leaks or spills.
-
Labeling: The container is clearly and accurately labeled with the contents and associated hazards.
-
Manifesting and Transport: A licensed hazardous waste contractor manifests the waste, ensuring a cradle-to-grave tracking of the material from the laboratory to the final disposal facility.
-
Destruction: The waste is destroyed using approved methods such as high-temperature incineration, which is effective for many organic pharmaceutical compounds.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
